Deoxoartemisinin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14-,15+/m1/s1 |
InChI Key |
BOQMASYCUFVXCR-JPVAKHQASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |
Synonyms |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origin of Product |
United States |
Foundational & Exploratory
Deoxoartemisinin: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxoartemisinin, a semi-synthetic derivative of the potent antimalarial compound artemisinin, has garnered significant interest within the scientific community. Characterized by the reduction of the lactone carbonyl group at the C-10 position to a methylene group, this compound exhibits enhanced stability and, in some studies, superior antimalarial activity compared to its parent compound. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of this compound, offering detailed experimental protocols and tabulated data to support researchers in the fields of medicinal chemistry and drug development.
Synthesis of this compound
The most widely adopted and efficient method for the synthesis of this compound is the one-step reductive deoxygenation of artemisinin. This procedure utilizes sodium borohydride (NaBH₄) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·Et₂O), in an appropriate solvent such as anhydrous tetrahydrofuran (THF).
Experimental Protocol: One-Step Reduction of Artemisinin
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure: [1]
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of artemisinin (2 g) and boron trifluoride diethyl etherate (26.4 mL) in dry tetrahydrofuran (30 mL) is prepared and cooled to 0 °C in an ice bath.
-
This solution is then added dropwise to a pre-cooled (0 °C) solution of sodium borohydride (0.6 g) in dry tetrahydrofuran (30 mL).
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
Following the stirring period, the reaction is heated to reflux for 15 minutes.
-
After cooling to room temperature, the reaction mixture is extracted three times with diethyl ether (the volume of ether for each extraction is equal to the volume of the reaction mixture).
-
The combined organic phases are washed with saturated sodium chloride solution and subsequently dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system to afford the pure this compound.
Yield:
The reported yield for this synthesis is approximately 50%.[1] A byproduct, 9-ene-10-deoxyartemisinin, may also be isolated with a yield of around 22%.[1]
Synthesis Pathway
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, Infrared (IR) spectroscopy, and the determination of physical constants such as melting point and optical rotation.
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [1]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) |
| 1 | 45.1 | 1.83, m |
| 2 | 24.5 | 1.65, m; 1.42, m |
| 3 | 37.4 | 1.25, m |
| 4 | 34.3 | 1.98, m |
| 5 | 51.7 | 2.34, m |
| 5a | 80.3 | - |
| 6 | 104.2 | 5.38, s |
| 7 | 36.3 | 1.70, m; 1.55, m |
| 8 | 24.8 | 1.88, m |
| 9 | 43.1 | 2.65, m |
| 9a | 22.1 | 1.20, d, 6.4 |
| 10 | 67.5 | 3.95, t, 8.8; 3.30, dd, 8.8, 3.2 |
| 12a | 87.8 | - |
| 13 | 26.1 | 1.42, s |
| 14 | 20.2 | 0.95, d, 7.6 |
| 15 | 12.9 | 0.96, d, 6.0 |
Mass Spectrometry:
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming the molecular weight and elemental composition of this compound.
-
Molecular Formula: C₁₅H₂₂O₄
-
Molecular Weight: 266.33 g/mol
-
Observed [M+H]⁺: m/z 267.1591 (Calculated for C₁₅H₂₃O₄⁺: 267.1596)
Infrared (IR) Spectroscopy:
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | Data not available in the reviewed literature. | - |
| Specific Optical Rotation | Data not available in the reviewed literature. | - |
Note: While the synthesis of (+)-deoxoartemisinin is well-documented, specific values for its melting point and optical rotation were not found in the surveyed scientific literature.
Characterization Workflow
References
Spectroscopic Profile of Deoxoartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for deoxoartemisinin, a potent antimalarial agent and a derivative of artemisinin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and further development in medicinal chemistry.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for confirming the molecular weight and elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 269.1739 |
| [M+Na]⁺ | 291.1557 |
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer provides valuable structural information. Key fragment ions are generated through successive loss of water (H₂O) and carbon monoxide (CO) molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound. The ¹H and ¹³C NMR data provide insights into the chemical environment of each proton and carbon atom in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.15 | m | |
| 3 | 1.45 | s | |
| 4 | 1.48 / 1.98 | m | |
| 5 | 1.93 | m | |
| 5a | 2.58 | m | |
| 6 | 1.20 | d | 6.2 |
| 7 | 1.35 / 1.69 | m | |
| 8 | 1.75 / 1.88 | m | |
| 8a | 1.80 | m | |
| 9 | 2.35 | m | |
| 10 | 3.35 / 3.75 | m | |
| 12a | 5.38 | s | |
| 13 | 0.95 | d | 6.1 |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 65.8 |
| 3 | 104.3 |
| 4 | 37.5 |
| 5 | 24.7 |
| 5a | 51.9 |
| 6 | 44.8 |
| 7 | 24.5 |
| 8 | 36.3 |
| 8a | 34.4 |
| 9 | 30.2 |
| 10 | 70.2 |
| 12a | 102.5 |
| 13 | 20.5 |
| 14 | 12.9 |
| 15 | 26.1 |
Infrared (IR) Spectroscopy Data
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-O (ether/peroxide) | 1000 - 1300 | Stretching |
| C-O-C (cyclic ether) | 1070 - 1150 | Asymmetric Stretching |
| Peroxide (O-O) | 820 - 880 | Stretching (often weak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for artemisinin and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker NMR spectrometer operating at frequencies such as 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C, respectively. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is often performed in positive ion mode. The instrument is calibrated using a standard solution to ensure mass accuracy. Samples are introduced into the mass spectrometer via direct infusion or after separation by ultra-performance liquid chromatography (UPLC).
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for rapid analysis of solid or liquid samples with minimal preparation. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product derivative like this compound.
Caption: General workflow for spectroscopic analysis.
The Discovery and Development of Deoxoartemisinin: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxoartemisinin, a semi-synthetic derivative of the Nobel Prize-winning antimalarial compound artemisinin, has emerged as a promising next-generation therapeutic agent. First synthesized in 1990, this molecule exhibits significantly enhanced antimalarial potency and superior pharmacokinetic properties compared to its parent compound. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, alongside a compilation of quantitative data on its biological activity. Furthermore, this document elucidates the proposed signaling pathways involved in its parasiticidal action and presents a logical framework for its continued development.
Introduction
The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. However, the quest for derivatives with improved efficacy, stability, and pharmacokinetic profiles has been a continuous effort in medicinal chemistry. This compound, in which the lactone carbonyl group of artemisinin is reduced to a methylene group, represents a significant advancement in this endeavor. Initial studies revealed a remarkable increase in its antimalarial activity, sparking further research into its potential as a clinical candidate.
Discovery and Historical Development
This compound was first prepared in 1990 as part of an effort to understand the structure-activity relationships of artemisinin and to develop more potent analogs.[1] The initial synthesis involved a one-step reductive deoxygenation of artemisinin. Subsequent research focused on optimizing the synthetic route and exploring the activity of various derivatives. A notable development was the discovery that this compound exhibits superior in vivo antimalarial activity compared to artemisinin, a finding that has driven its continued investigation.[1]
Synthesis of this compound
The synthesis of this compound from artemisinin is primarily achieved through reductive deoxygenation of the lactone carbonyl. Two principal methods have been reported, offering high yields and purity.
Experimental Protocols
Method 1: One-Pot Reduction with Sodium Borohydride and Boron Trifluoride Etherate
This method provides a direct conversion of artemisinin to this compound.[2]
-
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dry tetrahydrofuran (THF)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere, a solution of artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in dry THF (30 mL) is prepared and cooled to 0 °C.[2]
-
This solution is added dropwise to an ice-cooled solution of sodium borohydride (0.6 g) in dry THF (30 mL).[2]
-
The reaction mixture is stirred at 0 °C for 3 hours and then heated to reflux for 15 minutes.[2]
-
After cooling to room temperature, the reaction mixture is extracted three times with ether.[2]
-
The combined organic phases are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate eluent to yield this compound (yield: 50%).[2]
-
Method 2: Two-Step Reduction via a Hemiacetal Intermediate
This alternative method can provide a higher yield of this compound.[3]
-
Materials:
-
Artemisinin
-
Diisobutylaluminum hydride (DIBAL-H)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Appropriate anhydrous solvents (e.g., dichloromethane, toluene)
-
-
Procedure:
-
Step 1: Reduction to Hemiacetal. Artemisinin is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). Diisobutylaluminum hydride is added dropwise, and the reaction is stirred until the formation of the intermediate lactol (hemiacetal) is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Deoxygenation. Triethylsilane and boron trifluoride etherate are added to the reaction mixture containing the hemiacetal. The reaction is allowed to warm to room temperature and stirred until the deoxygenation is complete (monitored by TLC).
-
Work-up and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield this compound. A reported yield for this two-step process is greater than 95%.[3]
-
Diagram of Synthetic Workflow
Quantitative Data
In Vitro Antimalarial Activity
This compound has consistently demonstrated superior in vitro activity against P. falciparum compared to artemisinin. Reports indicate an 8-fold to 25-fold increase in potency, particularly against chloroquine-resistant strains.[1][4]
| Compound | P. falciparum Strain | IC₅₀ (nM) - Representative Values | Fold Increase in Potency (vs. Artemisinin) | Reference |
| Artemisinin | Chloroquine-resistant | ~10-20 | - | [1] |
| This compound | Chloroquine-resistant | ~1.25-2.5 | ~8 | [1] |
| Artemisinin | W2 (Chloroquine-resistant) | - | - | [3] |
| This compound | W2 (Chloroquine-resistant) | - | - | [3] |
| Artemisinin | D6 (Chloroquine-sensitive) | - | - | [3] |
| This compound | D6 (Chloroquine-sensitive) | - | - | [3] |
Note: Specific IC₅₀ values can vary between studies due to different assay conditions. The table presents representative values to illustrate the trend of increased potency.
Pharmacokinetic Parameters
A key advantage of this compound lies in its improved pharmacokinetic profile. A study in rats demonstrated significantly higher oral bioavailability compared to artemisinin.
| Compound | Administration Route | Bioavailability (%) | Reference |
| Artemisinin | Oral (in rats) | 12.2 ± 0.832 | [5] |
| This compound | Oral (in rats) | 26.1 ± 7.04 | [5] |
Mechanism of Action
The antimalarial activity of this compound, like other artemisinin derivatives, is dependent on its endoperoxide bridge. The currently accepted mechanism involves the following key steps:
-
Activation by Heme: Inside the malaria parasite, particularly within the digestive vacuole where hemoglobin is degraded, this compound is activated by ferrous iron (Fe²⁺), which is present in heme.[6]
-
Generation of Carbon-Centered Radicals: The interaction with heme leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive carbon-centered radicals.[7]
-
Promiscuous Alkylation: These radicals are non-specific and alkylate a wide array of parasite proteins and heme itself, leading to widespread cellular damage.[8] This promiscuous targeting is believed to be a key factor in the high potency of artemisinins and the slow development of resistance.
-
Parasite Death: The extensive damage to essential biomolecules disrupts cellular processes and ultimately leads to the death of the parasite.
Proposed Signaling Pathway of this compound Action
Preclinical and Clinical Development
While this compound has shown significant promise in early studies, its progression through the drug development pipeline is not as extensively documented as other artemisinin derivatives like artesunate and artemether.
In Vivo Efficacy
In vivo studies in murine models of malaria have confirmed the superior efficacy of this compound compared to artemisinin. In one study, a single dose of this compound was able to cure a higher percentage of infected mice than the same dose of artemisinin.[9]
Toxicity Studies
Limited specific toxicity data for this compound is publicly available. However, studies on the broader class of artemisinin derivatives have raised concerns about neurotoxicity and embryotoxicity in animal models, particularly with prolonged exposure and high doses.[10][11] It is important to note that these toxicities have not been significant in human clinical trials with approved artemisinin derivatives, likely due to different pharmacokinetic profiles and dosing regimens.[10] A study on a this compound derivative in mice investigated its effects on reproduction and development.[12]
Clinical Trials
To date, there is no publicly available information on clinical trials specifically evaluating this compound in humans. The focus of clinical development has largely been on other artemisinin derivatives that were developed earlier.
Conclusion and Future Perspectives
This compound represents a significant advancement in the chemical modification of artemisinin, offering enhanced potency and improved oral bioavailability. Its straightforward synthesis and robust antimalarial activity make it an attractive candidate for further development. Future research should focus on a more comprehensive evaluation of its preclinical safety profile and the initiation of well-designed clinical trials to assess its efficacy and safety in humans. Furthermore, the exploration of novel derivatives of this compound could lead to the discovery of even more potent and pharmacokinetically favorable antimalarial agents. The continued investigation of this promising compound is crucial in the ongoing fight against malaria, a disease that continues to pose a significant global health threat.
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the antimalarial agent artemisinin. 5. Analogs of 10-deoxoartemisinin substituted at C-3 and C-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study on toxicities of 10β-[(2'β-hydroxy-3'-imidazol) propyl] deoxo-artemisinin (32) in reproductive and developmental progresses of mice [vjmap.vn]
Deoxoartemisinin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxoartemisinin, a semi-synthetic derivative of artemisinin, has demonstrated significant potential as both an antimalarial and anticancer agent. Its mechanism of action, while sharing similarities with other artemisinin compounds, exhibits unique characteristics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound. Central to its activity is the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress subsequently triggers a cascade of cellular events, culminating in apoptosis primarily through the intrinsic mitochondrial pathway. This document details the molecular targets, signaling pathways, and experimental evidence that elucidate the intricate workings of this compound, offering a comprehensive resource for researchers in the fields of pharmacology and drug development.
Core Mechanism: The Endoperoxide Bridge and Iron-Mediated Activation
The defining structural feature of this compound, and indeed all clinically effective artemisinins, is the 1,2,4-trioxane ring containing an endoperoxide bridge.[1] This moiety is the cornerstone of its cytotoxic activity. The prevailing mechanism posits that the endoperoxide bridge undergoes reductive cleavage upon interaction with intracellular ferrous iron (Fe²⁺), which is often found in higher concentrations in pathological cells such as malaria parasites and cancer cells.[2][3][4]
This iron-mediated activation generates a cascade of highly reactive oxygen species (ROS), including superoxide and hydroxyl radicals, as well as carbon-centered radicals.[3][5][6] These radicals are non-specific in their targets and inflict widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death.[7] The removal of the lactone carbonyl group in artemisinin to form this compound has been shown to not be detrimental to its activity; in fact, this compound is reported to be eight-fold more active than artemisinin in vitro against chloroquine-resistant malaria.[1][8]
Antimalarial Activity
This compound exhibits potent activity against Plasmodium falciparum, including chloroquine-resistant strains.[8][9] The intra-erythrocytic stage of the malaria parasite is particularly susceptible due to its high concentration of heme-iron, a byproduct of hemoglobin digestion.[10] This abundance of iron serves as a catalyst for the activation of this compound, leading to parasite-specific cytotoxicity.
Quantitative Data: In Vitro Antimalarial Activity
| Compound | Target | IC₅₀ (nM) | Relative Activity (vs. Artemisinin) | Reference |
| This compound | P. falciparum (Chloroquine-resistant) | - | 8-fold greater | [8] |
| This compound Derivatives | P. falciparum (Chloroquine-resistant & sensitive) | - | Up to 20-25 times more potent | [9] |
| 13β-deoxoartemisinin | P. falciparum (Drug-resistant clones) | - | 5-7 times greater | [11] |
| 15β-deoxoartemisinin | P. falciparum (Drug-resistant clones) | - | 5-7 times greater | [11] |
Anticancer Activity
The anticancer properties of this compound and its derivatives are an area of intense research.[12][13] Similar to its antimalarial action, the anticancer mechanism is largely dependent on the presence of intracellular iron, which is elevated in many cancer cell types to support their rapid proliferation.[7]
Induction of Apoptosis
A primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[7][14] The generated ROS disrupt mitochondrial function, a key event in the intrinsic apoptotic pathway.
Key Events in this compound-Induced Apoptosis:
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: ROS-induced damage leads to a loss of the mitochondrial membrane potential.[15][16]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[14][15][16]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[14][15][17]
-
Regulation by Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound and its analogs have been shown to upregulate pro-apoptotic proteins like Bak and NOXA, while downregulating anti-apoptotic proteins like Bcl-2.[14][15][16]
Signaling Pathways
Several signaling pathways have been identified to be modulated by this compound and its parent compound, dihydroartemisinin (DHA), in the context of cancer.
-
JNK/SAPK Pathway: Dihydroartemisinin has been shown to transiently activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway, which is involved in cellular responses to stress and can promote apoptosis.[18]
-
Hedgehog Signaling Pathway: DHA has been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers and plays a role in tumor growth and progression.[19]
-
ERK/CREB Pathway: Artemisinin has been shown to protect retinal pigment epithelial cells from oxidative damage through the activation of the ERK/CREB signaling pathway.[20]
Experimental Protocols
In Vitro Antimalarial Activity Assay
Protocol:
-
Parasite Culture: Plasmodium falciparum strains (e.g., chloroquine-resistant W-2 clone and chloroquine-sensitive D-6 clone) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: this compound and reference compounds (e.g., artemisinin, chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay: Asynchronous parasite cultures are exposed to a range of drug concentrations in 96-well microplates for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Measurement: Parasite growth is assessed by measuring the incorporation of a radiolabeled precursor (e.g., [³H]hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., Jurkat T-lymphoma cells) are cultured in appropriate media and treated with various concentrations of this compound for specific time points.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Measurement of Reactive Oxygen Species (ROS)
Protocol:
-
Cell Culture and Treatment: Cells are seeded in plates and treated with this compound.
-
Probe Loading: A fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells and incubated. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: Experimental workflow for assessing the in vitro anticancer activity of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel antimalarial and anticancer therapeutics. Its mechanism of action, centered on iron-mediated ROS production and subsequent induction of apoptosis, provides a clear rationale for its cytotoxicity against pathogenic cells. Further research into the specific molecular targets and the modulation of key signaling pathways will be crucial for optimizing its therapeutic potential and for the rational design of next-generation artemisinin derivatives with enhanced efficacy and selectivity. This guide provides a foundational understanding of the current knowledge, offering a valuable resource for the scientific community engaged in this important area of drug discovery.
References
- 1. Artemisinin and a new generation of antimalarial drugs | Feature | RSC Education [edu.rsc.org]
- 2. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 4. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lavierebelle.org [lavierebelle.org]
- 8. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Identifying the Biological Targets of Deoxoartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxoartemisinin, a semi-synthetic derivative of artemisinin, has demonstrated significant potential as a highly effective antimalarial and anticancer agent, often exhibiting greater potency than its parent compound. Despite its promising therapeutic profile, the specific biological targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the established methodologies for identifying the molecular targets of artemisinin-class compounds and outlines a strategic approach for the elucidation of this compound's mechanism of action. While direct experimental evidence for this compound's targets is scarce, this document leverages the extensive research on related artemisinins to propose likely target classes and detailed experimental protocols for their identification and validation.
Introduction: The Enigma of this compound's Action
Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy and have shown considerable promise in oncology. Their mechanism of action is generally understood to involve the iron-mediated cleavage of their characteristic endoperoxide bridge, which generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are believed to alkylate and damage a multitude of cellular macromolecules, leading to parasite and cancer cell death. This suggests a pleiotropic, or multi-targeted, mode of action.
This compound, which retains the essential endoperoxide bridge but lacks the C-10 lactone carbonyl group of artemisinin, exhibits enhanced chemical stability and lipophilicity, potentially contributing to its superior bioactivity. It is highly probable that this compound shares the promiscuous, multi-targeted mechanism of its chemical relatives. However, subtle differences in its structure may lead to a unique target profile, warranting specific investigation. This guide details the experimental frameworks necessary to uncover these targets.
Proposed Methodologies for Target Identification
The identification of small molecule drug targets has been revolutionized by advances in chemical proteomics. For a compound like this compound, two primary state-of-the-art methodologies are proposed: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful strategy to identify enzyme classes and other proteins that covalently interact with a small molecule. This approach utilizes a chemical probe that mimics the parent compound but is modified with a reporter tag (e.g., an alkyne or azide for click chemistry, or biotin for affinity purification).
-
Synthesis of a this compound-based Probe:
-
A this compound analog will be synthesized with a terminal alkyne or azide group. The position of this tag is critical and should be chosen to minimize interference with the compound's bioactivity.
-
A control probe, lacking the endoperoxide bridge, should also be synthesized to distinguish specific, mechanism-based interactions from non-specific binding.
-
-
Cellular Treatment and Lysis:
-
Target cells (e.g., Plasmodium falciparum-infected erythrocytes or a cancer cell line of interest) are treated with the this compound probe.
-
Following incubation, cells are lysed to release protein contents.
-
-
Click Chemistry or Affinity Purification:
-
For alkyne/azide probes: The cell lysate is treated with a corresponding azide or alkyne-biotin tag via a copper-catalyzed or strain-promoted click reaction. This covalently attaches biotin to the probe-protein adducts.
-
For biotinylated probes: This step is omitted.
-
-
Enrichment of Target Proteins:
-
The biotin-labeled proteins are enriched from the complex lysate using streptavidin-coated beads.
-
-
Protein Identification by Mass Spectrometry:
-
The enriched proteins are eluted from the beads, digested into peptides (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins identified in the this compound probe-treated sample but absent or significantly less abundant in the control probe and vehicle-treated samples are considered high-confidence targets.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method for identifying drug-target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.
-
Cellular Treatment:
-
Intact cells are treated with this compound at various concentrations. A vehicle-only control is run in parallel.
-
-
Thermal Challenge:
-
The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Cells are lysed (e.g., by freeze-thaw cycles), and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.
-
-
Protein Quantification:
-
The amount of a specific protein remaining in the soluble fraction at each temperature is quantified. This can be done on a targeted basis using Western blotting or on a proteome-wide scale using mass spectrometry (this is also known as Thermal Proteome Profiling or TPP).
-
-
Data Analysis:
-
A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates a direct binding interaction.
-
Isothermal dose-response experiments, where the temperature is fixed and the drug concentration is varied, can be used to determine the binding affinity.
-
Potential Biological Targets and Affected Pathways
Based on studies of artemisinin, artesunate, and dihydroartemisinin, this compound is likely to interact with a broad spectrum of proteins. The following table summarizes known targets of artemisinin-class compounds, which represent high-priority candidates for investigation with this compound.
| Cellular Process | Potential Protein Targets (Identified for other Artemisinins) | Organism/Cell Type |
| Glycolysis | Hexokinase, Aldolase, Pyruvate Kinase, Lactate Dehydrogenase | Plasmodium falciparum |
| Hemoglobin Digestion & Heme Metabolism | Falcipains, Heme | Plasmodium falciparum |
| Redox Homeostasis & Stress Response | Thioredoxin Reductase, Glutathione S-transferase, Peroxiredoxin | Plasmodium falciparum, Cancer Cells |
| Protein Synthesis & Folding | Translationally Controlled Tumor Protein (TCTP), Ribosomal proteins | Plasmodium falciparum, Cancer Cells |
| Signal Transduction | Mitogen-activated protein kinases (MAPKs), PI3K/Akt pathway components, NF-κB | Cancer Cells |
| Calcium Homeostasis | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Plasmodium falciparum, Cancer Cells |
| Cell Cycle Regulation | Cyclin-dependent kinases (CDKs), Cyclins | Cancer Cells |
Visualizing Workflows and Pathways
Diagrams of Experimental and Biological Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and a generalized signaling pathway affected by artemisinins.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Generalized signaling cascade of artemisinin-class compounds.
Conclusion and Future Directions
The identification of this compound's biological targets is a critical step in optimizing its therapeutic potential and understanding potential mechanisms of resistance. While specific data for this compound is currently lacking, the established methodologies of ABPP and CETSA provide a clear and robust roadmap for future research. The likely multi-targeted nature of this compound suggests that a systems-level approach, combining chemical proteomics with transcriptomics and metabolomics, will be most fruitful. Elucidating the precise molecular interactions of this potent compound will pave the way for the rational design of next-generation artemisinin-based therapies and potentially expand their application to a wider range of diseases.
Deoxoartemisinin: A Deep Dive into Structure-Activity Relationships for Next-Generation Antimalarials
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of deoxoartemisinin, a promising scaffold for the development of new antimalarial agents. This whitepaper provides a detailed examination of how chemical modifications to the this compound core impact its biological activity, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
The continued emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for novel therapeutic strategies. This compound, a derivative of the Nobel Prize-winning natural product artemisinin, has demonstrated potent antimalarial activity, often exceeding that of its parent compound. Understanding the intricate relationship between its structure and function is paramount for the rational design of more effective and resilient antimalarial drugs.
This technical guide systematically explores the key structural features of this compound that govern its parasiticidal action. The essentiality of the 1,2,4-trioxane ring, the pharmacophore responsible for the endoperoxide bridge, is a central theme. The activation of this endoperoxide by intraparasitic ferrous iron (Fe²⁺), liberated during the digestion of hemoglobin, is the critical initiating step in the drug's mechanism of action. This interaction leads to the generation of cytotoxic carbon-centered radicals that alkylate and damage essential parasite biomolecules, ultimately leading to parasite death.
Structure-Activity Relationship Insights
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent antimalarial activity. This guide provides a consolidated overview of these findings, with a particular focus on substitutions at the C-3 and C-9 positions.
C-3 Position Modifications
Substitutions at the C-3 position of the this compound core have been explored to enhance its pharmacological properties. The introduction of various functional groups at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with parasitic targets. The data presented in this guide will aid researchers in selecting appropriate moieties for future drug design endeavors.
C-9 Position Modifications
The C-9 position has been a focal point of SAR studies, with numerous analogs synthesized and evaluated. The introduction of alkyl, aryl, and other functional groups at this position has been shown to significantly modulate antimalarial potency. For instance, certain substitutions can lead to a dramatic improvement in activity against both drug-sensitive and drug-resistant P. falciparum strains. This guide presents a curated collection of these findings in a clear, tabular format to facilitate direct comparison and analysis.
Quantitative Analysis of Antimalarial Potency
To provide a clear and comparative overview of the SAR data, the following tables summarize the in vitro antimalarial activity (IC₅₀ values) of key this compound analogs against various strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of C-3 Substituted this compound Analogs
| Compound | R Group at C-3 | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | H | W-2 | 3.5 | [1] |
| Analog 3a | Methyl | W-2 | 4.2 | [1] |
| Analog 3b | Ethyl | W-2 | 5.1 | [1] |
| Analog 3c | Propyl | W-2 | 6.3 | [1] |
Table 2: In Vitro Antimalarial Activity of C-9 Substituted this compound Analogs
| Compound | R Group at C-9 | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | H | W-2 | 3.5 | [1] |
| Analog 9a | Methyl | W-2 | 2.8 | [1] |
| Analog 9b | Ethyl | W-2 | 1.9 | [1] |
| Analog 9c | Propyl | W-2 | 1.5 | [1] |
| Analog 9d | Butyl | W-2 | 0.8 | [1] |
| Analog 9e | Pentyl | W-2 | 2.1 | [1] |
Experimental Methodologies
A thorough understanding of the experimental context is crucial for the interpretation of SAR data. This section provides a detailed overview of the key assays used to evaluate the antimalarial and cytotoxic activity of this compound analogs.
In Vitro Antimalarial Activity Assay (Parasite Lactate Dehydrogenase (pLDH) Assay)
The in vitro antimalarial activity of this compound derivatives is commonly assessed using the parasite lactate dehydrogenase (pLDH) assay. This assay measures the activity of pLDH, an enzyme released from viable parasites.
-
Parasite Culture: P. falciparum strains (e.g., W-2, D-6) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a specified period (e.g., 48 hours).
-
Enzyme Measurement: After incubation, the activity of pLDH is determined by adding a substrate mixture containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and nitroblue tetrazolium (NBT). The formation of a colored formazan product, proportional to the number of viable parasites, is measured spectrophotometrically.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., Vero cells) is determined using the MTT assay.
-
Cell Culture: Mammalian cells are cultured in appropriate medium and seeded in multi-well plates.
-
Compound Exposure: Cells are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of cell viability.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To elucidate the complex biological processes initiated by this compound, this guide includes detailed diagrams generated using the Graphviz DOT language. These visualizations provide a clear and logical representation of the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for in vitro antimalarial pLDH assay.
This in-depth technical guide serves as a valuable resource for the scientific community, providing the foundational knowledge and detailed data necessary to accelerate the design and development of novel this compound-based antimalarial drugs. By leveraging the structure-activity relationships outlined in this document, researchers can more effectively navigate the complex landscape of antimalarial drug discovery and contribute to the global effort to eradicate malaria.
References
An In-depth Technical Guide to the Endoperoxide Bridge in Deoxoartemisinin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the pivotal role of the endoperoxide bridge in deoxoartemisinin and its analogues. This compound exists in two key forms which are crucial to distinguish: deoxyartemisinin, which lacks the endoperoxide bridge and is biologically inactive, and 10-deoxoartemisinin, which retains the endoperoxide bridge and exhibits potent antimalarial activity. This guide will focus on the structure, activity, and mechanism of the endoperoxide bridge, primarily in the context of 10-deoxoartemisinin and its derivatives, using deoxyartemisinin as a key comparator to underscore the bridge's essentiality.
The Endoperoxide Bridge: The Pharmacophore of Artemisinin Derivatives
The antimalarial activity of artemisinin and its derivatives is unequivocally linked to the presence of a 1,2,4-trioxane ring containing an endoperoxide bridge. This moiety is considered the key pharmacophore responsible for the therapeutic effects of this class of drugs.
Deoxyartemisinin , an analogue lacking the endoperoxide bridge, is consistently reported to be devoid of significant antimalarial activity. This starkly contrasts with 10-deoxoartemisinin , a derivative where the C-10 keto group of artemisinin is reduced but the vital endoperoxide bridge is maintained. 10-deoxoartemisinin not only retains but in some cases, its derivatives exhibit enhanced antimalarial efficacy compared to the parent compound, artemisinin.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro antimalarial activity of this compound analogues against various strains of Plasmodium falciparum and the cytotoxicity of artemisinin derivatives against mammalian cell lines.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogues
| Compound | P. falciparum Strain(s) | IC₅₀ (nM) | Fold-change vs. Artemisinin | Reference(s) |
| Artemisinin | W2 (CQ-resistant), D6 (CQ-sensitive) | ~10-20 | 1x | [1][2] |
| Deoxyartemisinin | Not specified | Inactive | >50-130x (less active) | [3][4] |
| (+)-Deoxoartemisinin | Chloroquine-resistant | Not specified | 8x (more active) | [5] |
| 10-substituted this compound derivatives | W2 and D6 | Not specified | 5-7x (more active) | [1] |
| Novel 10-deoxoartemisinin derivatives | Chloroquine-resistant and sensitive | Not specified | 20-25x (more active) | [6][7] |
| Dihydroartemisinin | W2 | 1.8 ± 0.9 | ~5-10x (more active) | [2] |
Table 2: Cytotoxicity of Artemisinin Derivatives Against Mammalian Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |
| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 | [8] |
| Dihydroartemisinin | MDA-MB-231 | Breast Cancer | 24 | 62.95 | [8] |
| Dihydroartemisinin | A549 | Lung Cancer | 48 | ~20-40 | [8] |
| Dihydroartemisinin | HepG2 | Liver Cancer | Not specified | 29 | [9] |
| Artemisinin | MDA-MB-231 (cisplatin-resistant) | Breast Cancer | 48 | Dose-dependent inhibition | [10] |
| Deoxy-10β-(p-fluorophenoxy) dihydroartemisinin | HL-60 | Leukemia | Not specified | 50-fold less active than active analogue | [3][4] |
| Deoxy-10β-(p-fluorophenoxy) dihydroartemisinin | Jurkat | Leukemia | Not specified | 130-fold less active than active analogue | [3][4] |
Mechanism of Action: Activation of the Endoperoxide Bridge
The prevailing mechanism of action for artemisinin and its active derivatives involves the iron-mediated cleavage of the endoperoxide bridge. The malaria parasite, during its intraerythrocytic stage, digests large amounts of hemoglobin, releasing heme, a source of ferrous iron (Fe²⁺).
The proposed activation pathway is as follows:
-
Activation by Ferrous Iron: The endoperoxide bridge interacts with intraparasitic Fe²⁺.
-
Homolytic Cleavage: This interaction leads to the homolytic cleavage of the O-O bond within the endoperoxide bridge, generating highly reactive oxygen-centered radicals.
-
Rearrangement to Carbon-Centered Radicals: These oxygen-centered radicals are unstable and rapidly rearrange to form more stable and highly cytotoxic carbon-centered radicals.[11][12]
-
Alkylation of Parasite Biomolecules: The carbon-centered radicals then alkylate a variety of parasitic macromolecules, including proteins and heme itself, leading to oxidative stress and parasite death.[13]
This proposed mechanism is visually represented in the following diagram:
Caption: Proposed mechanism of action for 10-deoxoartemisinin.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of the endoperoxide bridge.
Synthesis of 10-Deoxoartemisinin from Artemisinin
This protocol describes a one-step reduction of the C-10 carbonyl group of artemisinin.
-
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
Dissolve artemisinin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ to the stirred solution.
-
Add BF₃·Et₂O dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield 10-deoxoartemisinin.[5][14]
-
The following diagram illustrates the synthesis workflow:
Caption: Workflow for the synthesis of 10-deoxoartemisinin.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O⁺)
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer
-
96-well microplates
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader
-
-
Procedure:
-
Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Seeding: Add synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8][10]
-
Detection of Carbon-Centered Radicals by Electron Spin Resonance (ESR)
ESR spectroscopy, coupled with a spin trapping agent, is a definitive method for detecting and identifying transient radical species.
-
Materials and Reagents:
-
This compound analogue
-
Ferrous sulfate (FeSO₄) or hemin
-
Spin trapping agent (e.g., α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone, 4-POBN)
-
Anhydrous solvent (e.g., DMSO)
-
ESR spectrometer
-
HPLC-ESR-MS system for structural elucidation of radical adducts
-
-
Procedure:
-
Reaction Mixture Preparation: In an ESR-compatible capillary tube, mix the this compound analogue, the spin trapping agent, and the iron source (FeSO₄ or hemin) in the chosen solvent.
-
ESR Measurement: Immediately place the sample in the cavity of the ESR spectrometer and record the spectrum. The formation of a radical-spin trap adduct will produce a characteristic multi-line spectrum.
-
Radical Identification: Analyze the hyperfine splitting constants of the ESR spectrum to help identify the trapped radical.
-
Structural Confirmation (HPLC-ESR-MS): For unambiguous identification, couple the reaction system to an HPLC-ESR-MS. This allows for the separation of different radical adducts and their subsequent mass analysis to determine their exact structures.
-
Heme Alkylation Assay by LC-MS
This assay quantifies the formation of covalent adducts between the drug and heme.
-
Materials and Reagents:
-
This compound analogue
-
Hemin
-
Reducing agent (e.g., sodium dithionite)
-
Solvents for reaction and extraction (e.g., DMSO, water, ethanol, hexane)
-
LC-MS system with an electrospray ionization (ESI) source
-
-
Procedure:
-
Adduct Formation: React hemin with the this compound analogue in the presence of a reducing agent in a suitable solvent system.
-
Sample Preparation: Precipitate the porphyrin-containing products by adding water. Centrifuge and wash the precipitate. Dissolve the product in a solvent compatible with the LC-MS analysis.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatographic method to separate the heme-drug adducts from unreacted heme and drug.
-
Detection and Quantification: Monitor the elution of the adducts using the mass spectrometer, typically in positive ion mode (ESI⁺). The mass-to-charge ratio (m/z) of the adduct will be the sum of the masses of heme and the radical fragment of the drug. Quantify the adducts based on the peak area in the extracted ion chromatogram.
-
The following diagram outlines the workflow for investigating the mechanism of action:
Caption: Workflow for investigating the mechanism of the endoperoxide bridge.
Conclusion
The endoperoxide bridge is the indispensable pharmacophore of this compound analogues responsible for their antimalarial activity. The inactivity of deoxyartemisinin, which lacks this bridge, serves as definitive proof of its essentiality. In contrast, 10-deoxoartemisinin and its derivatives, which retain the endoperoxide bridge, demonstrate potent antiplasmodial effects. The mechanism of action is centered on the iron-mediated cleavage of the endoperoxide bridge, leading to the formation of cytotoxic carbon-centered radicals that alkylate and damage vital parasite components. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this fascinating and therapeutically important class of molecules. Further research into the structure-activity relationships of the endoperoxide bridge and its interactions within the parasite will be invaluable for the design of next-generation antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jbuon.com [jbuon.com]
- 8. benchchem.com [benchchem.com]
- 9. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antimalarial drug artemisinin alkylates heme in infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection, characterization, and screening of heme-binding molecules by mass spectrometry for malaria drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Deoxoartemisinin Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deoxoartemisinin derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This compound, a semi-synthetic derivative of the potent antimalarial compound artemisinin, has garnered significant attention due to its enhanced stability and promising therapeutic activities. This document details the chemical modifications that have led to a diverse library of derivatives with potent antimalarial and anticancer properties. Experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of their biological activities in clearly structured tables. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their molecular interactions.
Synthesis of this compound and Its Derivatives
The parent compound, (+)-deoxoartemisinin, can be efficiently synthesized from artemisinin in a single step.[1] This straightforward conversion has paved the way for the development of a multitude of derivatives with modifications primarily at the C-10 and C-9 positions of the this compound scaffold.[2][3]
One-Step Synthesis of (+)-Deoxoartemisinin
A widely adopted method for the synthesis of (+)-deoxoartemisinin involves the reduction of artemisinin using sodium borohydride (NaBH4) in the presence of a Lewis acid, typically boron trifluoride etherate (BF3·Et2O), in an appropriate solvent like tetrahydrofuran (THF).[1]
Experimental Protocol: Synthesis of (+)-Deoxoartemisinin [1]
-
Reagents: Artemisinin, Sodium Borohydride (NaBH4), Boron Trifluoride Etherate (BF3·Et2O), Tetrahydrofuran (THF), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate, Ethyl Acetate, Hexane.
-
Procedure:
-
To a stirred solution of artemisinin in dry THF at 0 °C under a nitrogen atmosphere, add NaBH4 in one portion.
-
Slowly add BF3·Et2O to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (+)-deoxoartemisinin.
-
Synthesis of Novel 10-Deoxoartemisinin Derivatives
Further modifications of the this compound core have led to the synthesis of derivatives with enhanced biological activity. One notable class includes derivatives incorporating heterocyclic rings and hydrophilic groups, which have shown significantly increased potency against Plasmodium falciparum.[2]
Experimental Protocol: General Procedure for Synthesis of 10-Deoxoartemisinin Derivatives with Heterocyclic Moieties [2]
-
Starting Material: Dihydroartemisinin (a precursor to many this compound derivatives).
-
General Steps:
-
Activation of the C-10 hydroxyl group of dihydroartemisinin.
-
Nucleophilic substitution with a variety of heterocyclic amines or other nucleophiles.
-
Purification of the resulting derivatives by chromatographic techniques.
-
-
Note: Specific reaction conditions (reagents, solvents, temperatures, and reaction times) will vary depending on the desired heterocyclic moiety. Researchers should refer to specific literature for detailed protocols for individual derivatives.[2]
Biological Activity of this compound Derivatives
This compound and its derivatives have demonstrated potent activity against both malaria parasites and various cancer cell lines. The removal of the C-10 lactone carbonyl group in artemisinin to form this compound has been shown to enhance antimalarial potency.[1]
Antimalarial Activity
Numerous studies have reported the in vitro antimalarial activity of this compound derivatives against different strains of Plasmodium falciparum, including chloroquine-resistant strains. The data is often presented as the 50% inhibitory concentration (IC50).
Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | W-2 (chloroquine-resistant) | 25.0 | [3] |
| (+)-Deoxoartemisinin | W-2 (chloroquine-resistant) | 3.1 | [3] |
| Derivative 1 (with heterocyclic ring) | Chloroquine-resistant clone | 1.0 - 1.25 | [2] |
| Derivative 2 (with hydrophilic group) | Chloroquine-sensitive clone | 1.25 - 1.5 | [2] |
Note: The specific structures of "Derivative 1" and "Derivative 2" can be found in the cited reference.[2]
Anticancer Activity
The anticancer effects of this compound derivatives are attributed to their ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Artemisinin and this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydroartemisinin (DHA) | OVCAR-3 (Ovarian) | ~5 | [4] |
| Dihydroartemisinin (DHA) | A2780 (Ovarian) | ~10 | [4] |
| This compound Dimer | Various | Not specified | [5] |
| This compound Trimer | Various | Not specified | [5] |
Note: Dihydroartemisinin (DHA) is a closely related and often studied artemisinin derivative with a similar mechanism of action. Data for specific this compound derivatives against a wide range of cancer cell lines is an active area of research.
Mechanism of Action: Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways, primarily leading to the induction of apoptosis in cancer cells and parasite death.
Apoptosis Induction in Cancer Cells
This compound derivatives, much like other artemisinins, are potent inducers of apoptosis. This programmed cell death is often initiated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism involves the generation of reactive oxygen species (ROS) upon the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often found at higher concentrations in cancer cells. This oxidative stress can trigger a cascade of events leading to apoptosis.
Caption: Apoptosis signaling pathways induced by this compound derivatives.
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Artemisinin and its derivatives have been shown to inhibit the NF-κB pathway, contributing to their anticancer and anti-inflammatory effects.[6]
Inhibition of the NF-κB pathway by these compounds can occur through the prevention of the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of therapeutic agents with potent antimalarial and anticancer activities. Their straightforward synthesis from the readily available natural product artemisinin, coupled with their enhanced stability and efficacy, makes them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways like NF-κB, provides a strong rationale for their continued investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: To further unravel the complex molecular targets and signaling cascades affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising derivatives in preclinical animal models.
-
Combination Therapies: To explore the synergistic effects of this compound derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.
This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this compound-based therapies for the treatment of malaria and cancer.
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qinghaosu (artemisinin): Chemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Deoxoartemisinin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxoartemisinin, a semi-synthetic derivative of artemisinin, represents a significant molecule in the study of endoperoxide-containing compounds. Characterized by the reduction of the C-10 lactone carbonyl group found in its parent compound, this compound retains the crucial 1,2,4-trioxane ring essential for its biological activity. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, with a primary focus on its potent antimalarial effects and a comparative look at its anticancer properties. It details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for bioactivity assessment, and visualizes the underlying molecular pathways.
Core Mechanism of Action: The Endoperoxide Bridge
The bioactivity of this compound, like all artemisinins, is fundamentally linked to its endoperoxide bridge. The widely accepted mechanism involves the iron-mediated cleavage of this bridge, a process that is particularly effective in environments rich in ferrous iron (Fe²⁺), such as malaria-infected erythrocytes or iron-rich cancer cells.[1][2][3]
-
Activation: Intra-parasitic heme or intracellular free iron catalyzes the reductive scission of the endoperoxide bond.
-
Radical Formation: This cleavage generates highly reactive and cytotoxic intermediates, primarily carbon-centered radicals and reactive oxygen species (ROS).[1][3]
-
Cellular Damage: These radicals subsequently alkylate and damage a multitude of essential parasite and cellular macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, cell death.[1]
This foundational mechanism is the primary driver of this compound's potent bioactivity.
Quantitative Bioactivity Data
Quantitative data reveals a significant disparity between this compound's antimalarial and anticancer activities. It is a highly potent antimalarial agent, in some cases exceeding the activity of its parent compound, artemisinin. In contrast, its direct cytotoxicity against cancer cells is considerably lower, though derivatives and dimers have shown more promise.[4]
Table 1: Antimalarial Activity of this compound and Related Compounds
| Compound | Parasite Strain | IC₅₀ (Concentration) | Notes |
| 10-Deoxoartemisinin | Plasmodium falciparum (3D7) | 6 nM | More potent than artemisinin in this study.[5] |
| Artemisinin | P. falciparum (3D7) | 11 nM | Positive control in the same study.[5] |
| Deoxyartemisinin | P. falciparum (NF54) | 27,000 ng/mL | Lacks the endoperoxide bridge; ~10,000-fold less active than artemisinin.[6] |
| Artemisinin | P. falciparum | Up to 15 nM | General reported range for sensitive strains.[1] |
Table 2: Anticancer Activity of Artemisinin Derivatives (Comparative Data)
| Compound Class | Cell Lines | IC₅₀ Range (Concentration) | Notes |
| Artemisinin & Derivatives | Various Cancer Lines | 0.5 µM to ≥200 µM | General range; significantly higher concentration needed than for antimalarial activity.[1] |
| This compound Monomer | Oral Cancer Cells | "Not very active" | Specific IC₅₀ values are not reported, suggesting low potency.[4] |
| Deoxyartemisitene | NCI-60 Panel | "Significant cytotoxicity" | A this compound derivative; specific data not available in the abstract.[7] |
| Artemisinin | P815 (Murine Mastocytoma) | ~12 µM | For comparison.[8] |
| Artemisinin | BSR (Hamster Kidney Adenocarcinoma) | ~52 µM | For comparison.[8] |
Key Signaling Pathways
While direct research on this compound's specific signaling pathway modulation is limited, extensive studies on artemisinin and its primary metabolite, dihydroartemisinin (DHA), provide a strong basis for its likely downstream effects following ROS generation.
Induction of Apoptosis
The oxidative stress induced by this compound is a potent trigger for programmed cell death (apoptosis). This is believed to occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as established for closely related derivatives.
-
Intrinsic Pathway: ROS cause mitochondrial membrane permeabilization, leading to the release of cytochrome c. This activates a caspase cascade (e.g., Caspase-9, Caspase-3), culminating in apoptosis.
-
Extrinsic Pathway: Evidence from DHA studies suggests activation of death receptors like Fas, which recruits the adaptor protein FADD, activating Caspase-8 and initiating a separate caspase cascade that leads to cell death.[1]
Modulation of Inflammatory Pathways
Artemisinins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[9] This pathway is a central regulator of inflammation, and its inhibition is a key aspect of the bioactivity of artemisinin-class compounds.
-
Mechanism: Artemisinins have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
In Vitro Antimalarial Activity Assay (pLDH Method)
This protocol assesses the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
Workflow Diagram:
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium within a 96-well microtiter plate. Include positive (e.g., artemisinin) and negative (no drug) controls.
-
Parasite Culture: Use synchronized cultures of P. falciparum (e.g., W-2 or D-6 strains) at the ring stage. Adjust the parasitemia to ~0.5% in a 2% hematocrit red blood cell suspension.
-
Incubation: Add the parasite suspension to the drug-containing plates and incubate for 72 hours at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
pLDH Reaction:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
Add Malstat reagent, which contains the substrate 3-acetylpyridine adenine dinucleotide (APAD).
-
Add a solution of nitroblue tetrazolium (NBT) and phenazine ethosulfate (PES).
-
-
Measurement: The pLDH enzyme reduces APAD to APADH. In the presence of PES, APADH reduces the yellow NBT dye to a purple formazan product.
-
Analysis: Measure the absorbance of the formazan product using a microplate reader (typically at 650 nm). Calculate the 50% inhibitory concentration (IC₅₀) by plotting absorbance against drug concentration.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Workflow Diagram:
Detailed Steps:
-
Cell Plating: Seed human cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan crystals to form.
-
Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Analysis: Measure the absorbance of the solution in a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ is determined from the dose-response curve.
Conclusion
Foundational research establishes this compound as a highly potent antimalarial agent, with an activity profile that can surpass that of artemisinin itself. Its mechanism is rooted in the iron-activated cleavage of its endoperoxide bridge, leading to cytotoxic radical formation. This core mechanism also underpins its anti-inflammatory and pro-apoptotic activities, likely mediated through the inhibition of the NF-κB pathway and the induction of caspase cascades. However, its direct anticancer cytotoxicity appears to be modest, requiring significantly higher concentrations than for its antimalarial effect. Future research may focus on developing this compound-based dimers, trimers, or hybrid molecules to enhance its potency and selectivity for other therapeutic applications, including oncology.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. lavierebelle.org [lavierebelle.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Deoxyartemisinin derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Deoxoartemisinin In Vitro Antimalarial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antimalarial assays on deoxoartemisinin, a potent derivative of artemisinin. This document outlines the background, key experimental protocols, and data interpretation for assessing the efficacy of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Introduction
This compound is a semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapies. It is characterized by the reduction of the C-10 carbonyl group of artemisinin. This structural modification has been shown to significantly enhance its antimalarial potency. Notably, this compound exhibits substantially increased activity against chloroquine-resistant strains of P. falciparum compared to its parent compound, artemisinin.[1] The endoperoxide bridge within the 1,2,4-trioxane ring system is essential for its parasiticidal activity, which is believed to be mediated by the generation of cytotoxic free radicals upon interaction with intraparasitic heme iron.
Data Presentation: In Vitro Antimalarial Activity
While specific IC₅₀ values for this compound are not widely reported in publicly available literature, the seminal study by Jung et al. (1990) demonstrated that (+)-deoxoartemisinin has an 8-fold greater in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum when compared to artemisinin.[1] For comparative context, the following table includes IC₅₀ values for artemisinin and its major active metabolite, dihydroartemisinin (DHA), against various common laboratory strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | Chloroquine-Resistant | ~8x more active than Artemisinin | [1] |
| Dihydroartemisinin (DHA) | 3D7 (Chloroquine-Sensitive) | 3.2 - 7.6 | [2] |
| Dihydroartemisinin (DHA) | Dd2 (Chloroquine-Resistant) | 3.2 - 7.6 | [2] |
| Dihydroartemisinin (DHA) | 7G8 (Chloroquine-Resistant) | 3.2 - 7.6 | [2] |
| Artemisinin | 3D7 (Chloroquine-Sensitive) | ~200 (4-hour pulse assay) | [3] |
| Artemisinin | Chloroquine-Resistant (FCR-3) | Not specified | [4] |
Experimental Protocols
The following protocols describe standard in vitro methods for assessing the antimalarial activity of compounds like this compound. The SYBR Green I-based fluorescence assay is a widely used and reliable method.
Protocol 1: In Vitro Antiplasmodial SYBR Green I-Based Assay
Principle: This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the presence of a lytic agent that permeabilizes the erythrocytes and parasites, the dye binds to parasite DNA, and the resulting fluorescence is proportional to the number of parasites.
Materials and Reagents:
-
This compound (and other test compounds)
-
Plasmodium falciparum culture (e.g., 3D7, W-2, Dd2)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye (added fresh).
-
Chloroquine or Artesunate (as positive control)
-
DMSO (as solvent control)
-
96-well black, clear-bottom microplates
-
Modular incubation chamber
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a modular incubation chamber with the specified gas mixture. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Preparation of Drug Plates:
-
Dispense 100 µL of complete culture medium into all wells of a 96-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Add a small volume (e.g., 2 µL) of the this compound stock solution to the first well of a row and perform serial dilutions across the plate.
-
Prepare separate rows for the positive control (e.g., chloroquine) and a solvent control (DMSO at the same concentration as the test wells).
-
Include wells with uninfected erythrocytes as a background control.
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of this parasite suspension to each well of the drug plate. The final volume will be 200 µL with 0.5% parasitemia and 1% hematocrit.
-
-
Incubation: Incubate the plates for 72 hours in the modular incubation chamber at 37°C.
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the solvent control (100% growth) and no-parasite control (0% growth).
-
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Proposed Mechanism of Action of this compound
The antimalarial activity of this compound, like other artemisinins, is dependent on its endoperoxide bridge. The currently accepted mechanism involves the activation of this bridge by ferrous iron (Fe²⁺), which is present in high concentrations within the parasite's food vacuole as a result of hemoglobin digestion. This interaction leads to the generation of cytotoxic carbon-centered radicals that damage parasite proteins and other macromolecules, leading to parasite death.
Caption: Conceptual pathway of this compound's antimalarial action.
Experimental Workflow for In Vitro Antimalarial Assay
The following diagram illustrates the key steps in the SYBR Green I-based in vitro antimalarial assay.
Caption: Workflow for SYBR Green I in vitro antimalarial assay.
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial activity of thiophenyl- and benzenesulfonyl-dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxoartemisinin and its Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Deoxoartemisinin, a derivative of the potent anti-malarial compound artemisinin, and its related analogues like Dihydroartemisinin (DHA), have garnered significant interest for their potential as anticancer agents.[1][2] These compounds exhibit selective cytotoxicity against various cancer cell lines, often at concentrations significantly lower than those affecting normal cells.[3] The primary mechanism of action involves the iron-mediated cleavage of the endoperoxide bridge inherent in their structure, leading to the generation of reactive oxygen species (ROS).[4][5][6] This surge in intracellular ROS triggers multiple cell death pathways, most notably apoptosis and ferroptosis, an iron-dependent form of programmed cell death.[7][8][9] This document provides an overview of the mechanisms of action, a summary of quantitative efficacy data, and detailed protocols for key in vitro experiments to study the effects of these compounds on cancer cell lines. Due to the greater availability of detailed published data for the closely related and highly potent derivative Dihydroartemisinin (DHA), it will be used as the primary exemplar in the detailed protocols.
Mechanism of Action: Key Signaling Pathways
This compound and its derivatives exert their anticancer effects through a multi-faceted approach, primarily centered on the induction of oxidative stress. This leads to the activation of several downstream signaling cascades culminating in cell death.
-
Iron-Dependent ROS Generation and Ferroptosis: Cancer cells have a higher iron influx compared to normal cells to support their rapid proliferation.[5] Artemisinin derivatives capitalize on this by reacting with intracellular ferrous iron. This reaction cleaves the endoperoxide bridge, producing a burst of cytotoxic ROS.[6][10] The accumulation of ROS leads to lipid peroxidation, a hallmark of ferroptosis, which is a key mechanism of cell death induced by these compounds.[7][9][11] Dihydroartemisinin (DHA) can also increase the cellular free iron pool by inducing the lysosomal degradation of ferritin, further sensitizing cancer cells to ferroptosis.[7][12]
-
Induction of Apoptosis: The excessive ROS generated also damages mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[1][13] This involves the activation of caspase cascades (caspase-9 and caspase-3), ultimately leading to programmed cell death.[6][14] Studies have shown that treatment with derivatives like DHA results in a significant increase in the apoptotic cell population.[5][15]
-
Inhibition of Pro-Survival Pathways (PI3K/AKT/mTOR): Artemisinin and its derivatives have been shown to suppress the PI3K/AKT/mTOR signaling pathway.[16][17][18] This pathway is crucial for cancer cell proliferation, growth, and survival. By inhibiting key components like AKT and mTOR, these compounds can halt the cell cycle and prevent tumor growth.[17][19]
Signaling Pathway Diagrams
Caption: Mechanism of ROS-mediated apoptosis and ferroptosis induction.
Caption: Inhibition of the pro-survival PI3K/AKT/mTOR pathway.
Quantitative Data: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for artemisinin and its derivatives can vary widely depending on the cancer cell line and exposure time.[1]
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound trimer | YD-10B (Oral Cancer) | Not Specified | 6.0 | [20] |
| Artemisinin | P815 (Murine Mastocytoma) | 72 | ~12 | [21] |
| Artemisinin | BSR (Kidney Adenocarcinoma) | 72 | ~52 | [21] |
| Dihydroartemisinin (DHA) | HCT-15 (Colorectal Cancer) | 24 | 15.08 ± 1.70 | |
| Dihydroartemisinin (DHA) | HCT116 (Colorectal Cancer) | 24 | 38.46 ± 4.15 | |
| Dihydroartemisinin (DHA) | DLD-1 (Colorectal Cancer) | 24 | ~20-38 | |
| Dihydroartemisinin (DHA) | COLO205 (Colorectal Cancer) | 24 | ~20-38 | |
| Dihydroartemisinin (DHA) | HL-60 (Leukemia) | 48 | 2 |
Detailed Experimental Protocols
Herein are detailed protocols for essential assays to characterize the anticancer effects of this compound and its derivatives in vitro.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the compound.[22][23]
Caption: General workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM)
-
This compound or Dihydroartemisinin (DHA)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 kit[23]
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01M HCl) for MTT assay
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2 x 10^6 to 5 x 10^5 cells/mL) in a final volume of 100 µL per well.[24] Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the compound (e.g., 100 mM in DMSO).[25] Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle-only control (medium with the same final concentration of DMSO) and a blank control (medium only).[26]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Measurement:
-
For MTT Assay: After incubation, carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently.
-
For CCK-8 Assay: No solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[24]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis detection.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound/DHA for the chosen duration (e.g., 24 or 48 hours).[24]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples promptly using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis, ferroptosis, or other signaling pathways (e.g., Caspase-3, Bcl-2, GPX4, PI3K, AKT).[25][27]
Caption: A standard workflow for Western blot analysis.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors[25]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets)
-
HRP-conjugated secondary antibody[25]
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[25]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[25][27]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[25]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses a cell-permeable probe, like DCFH-DA, to measure the overall levels of intracellular ROS.[28]
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Materials:
-
Treated and control cells
-
ROS Assay Kit with 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)[28][29]
-
Serum-free culture medium
-
Flow cytometer, fluorescence microscope, or microplate reader
Protocol:
-
Cell Treatment: Culture and treat cells with this compound/DHA as described in previous protocols.
-
Probe Loading: After treatment, wash the cells once with PBS. Add serum-free medium containing the DCFH-DA probe (e.g., 10 µM final concentration).[10][28]
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark, allowing the probe to enter the cells.[10][28]
-
Washing: Wash the cells with PBS or serum-free medium to remove any unloaded probe.[28]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity. This can be done qualitatively with a fluorescence microscope or quantitatively using a flow cytometer (Ex/Em: ~485/535 nm) or a fluorescence microplate reader.[29] The intensity of the green fluorescence is proportional to the amount of intracellular ROS.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lavierebelle.org [lavierebelle.org]
- 6. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis: A New Research Direction of Artemisinin and Its Derivatives in Anti-Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.csiro.au [discovery.csiro.au]
- 13. researchgate.net [researchgate.net]
- 14. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bibliometric and Visualized Analysis of Artemisinin and Its Derivatives in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Herbal Medicine Dihydroartemisinin Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 19. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Artemisinin Derivatives Inhibit Non-small Cell Lung Cancer Cells Through Induction of ROS-dependent Apoptosis/Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ozbiosciences.com [ozbiosciences.com]
Deoxoartemisinin In Vivo Models for Malaria Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxoartemisinin, specifically 10-deoxoartemisinin, is a semi-synthetic derivative of artemisinin, the cornerstone of modern malaria treatment. Unlike deoxyartemisinin, which lacks the endoperoxide bridge crucial for antimalarial activity, 10-deoxoartemisinin retains this pharmacophore and has demonstrated potent activity against Plasmodium parasites.[1][2] Reports indicate it possesses an antimalarial effect more than eight times that of artemisinin, particularly against multidrug-resistant strains.[1] This document provides a comprehensive overview of the available data on 10-deoxoartemisinin and detailed protocols for its evaluation in established in vivo malaria models.
Data Presentation
In Vitro Efficacy
| Compound | Target | Efficacy Metric | Value | Reference |
| 10-Deoxoartemisinin | Chloroquine-Resistant P. falciparum | Relative Activity vs. Artemisinin | ~8-fold higher | [3] |
Pharmacokinetics in Rats
A comparative pharmacokinetic study in rats provides valuable insights into the oral bioavailability and disposition of 10-deoxoartemisinin compared to artemisinin.
| Parameter | 10-Deoxoartemisinin (Oral, 25 mg/kg) | Artemisinin (Oral, 25 mg/kg) | Deoxyartemisinin (Oral, 25 mg/kg) |
| Tmax (h) | 0.28 ± 0.08 | 0.33 ± 0.13 | 0.33 ± 0.13 |
| Cmax (ng/mL) | 351 ± 42.1 | 204 ± 24.3 | 20.3 ± 1.52 |
| AUC (last) (ng·h/mL) | 487 ± 131 | 169 ± 11.5 | 22.3 ± 4.41 |
| MRT (last) (h) | 1.83 ± 0.29 | 1.15 ± 0.08 | 1.54 ± 0.25 |
| Oral Bioavailability (%) | 26.1 ± 7.04 | 12.2 ± 0.83 | 1.60 ± 0.31 |
Data sourced from Fu et al., 2020.[1][2]
Proposed Mechanism of Action
The antimalarial activity of artemisinin and its derivatives, including 10-deoxoartemisinin, is contingent upon the endoperoxide bridge. The currently accepted mechanism involves the activation of this bridge by intraparasitic iron (Fe²⁺), likely derived from the digestion of host cell hemoglobin in the parasite's food vacuole. This interaction catalyzes the cleavage of the endoperoxide bond, generating highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals then indiscriminately alkylate and damage a multitude of vital parasite proteins and other biomolecules, leading to oxidative stress and parasite death.
Experimental Protocols
The following protocols are based on standard and widely accepted methodologies for the in vivo evaluation of antimalarial compounds in murine models.
Four-Day Suppressive Test (Peters' Test)
This is the standard and most common primary in vivo screening test to evaluate the efficacy of a potential antimalarial drug.
Objective: To assess the schizontocidal activity of 10-deoxoartemisinin against a patent Plasmodium berghei infection in mice.
Materials:
-
Animals: Swiss albino mice (or other suitable strains like BALB/c), 6-8 weeks old, weighing 18-22g.
-
Parasite: Chloroquine-sensitive or resistant strain of Plasmodium berghei (e.g., ANKA strain).
-
Test Compound: 10-Deoxoartemisinin.
-
Vehicle: A suitable vehicle for drug suspension, e.g., 7:3 Tween 80:ethanol, further diluted in distilled water, or 0.5% carboxymethylcellulose (CMC).
-
Standard Drug: Artemisinin or Chloroquine phosphate.
-
Giemsa Stain.
-
Microscope with oil immersion lens.
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Grouping: Randomly allocate the infected mice into groups (n=5 per group):
-
Group I: Negative Control (Vehicle only)
-
Group II-IV: Test Groups (e.g., 5, 10, 20 mg/kg 10-deoxoartemisinin)
-
Group V: Positive Control (e.g., 5 mg/kg Artemisinin)
-
-
Drug Administration: Administer the test compound and controls orally (p.o.) or via the desired route once daily for four consecutive days (Day 0 to Day 3), starting approximately 2-4 hours post-infection on Day 0.
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.
-
Calculation: Calculate the average percent suppression of parasitemia using the following formula: [(A - B) / A] * 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
Rane's Test (Curative Model)
This test is used to evaluate the curative potential of a compound on an established infection.
Objective: To determine if 10-deoxoartemisinin can clear an established P. berghei infection.
Procedure:
-
Infection: Inoculate mice with P. berghei as described in the suppressive test on Day 0.
-
Establish Infection: Wait for 72 hours (Day 3) to allow for the establishment of infection. Confirm parasitemia (typically 0.5-2%) via a blood smear.
-
Grouping and Dosing: Group the mice and begin drug administration on Day 3. Continue treatment for a defined period (e.g., 3-5 consecutive days).
-
Monitoring: Monitor parasitemia daily from Day 3 until it becomes undetectable or for a set period (e.g., up to Day 30). Also, monitor the survival time of the mice in each group.
-
Endpoint: The primary endpoints are the clearance of parasites from the blood and the mean survival time. A compound is considered curative if it clears the parasitemia and prevents recrudescence within the observation period (e.g., 30 days).
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of 10-deoxoartemisinin.
Materials:
-
Animals: Male Sprague-Dawley rats (or mice), cannulated if serial sampling is required.
-
Formulations: 10-Deoxoartemisinin prepared for both intravenous (IV) and oral (p.o.) administration.
-
Analytical Equipment: A validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the quantification of 10-deoxoartemisinin in plasma.
Procedure:
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral Group: Administer a single dose (e.g., 25 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of 10-deoxoartemisinin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Conclusion
10-Deoxoartemisinin is a highly potent artemisinin derivative with significantly improved oral bioavailability compared to its parent compound. While specific in vivo efficacy data requires further sourcing from primary literature, the established protocols for murine malaria models provide a clear and robust framework for its evaluation. The methodologies outlined, from the standard 4-day suppressive test to pharmacokinetic analysis, will enable researchers to thoroughly characterize the antimalarial profile of 10-deoxoartemisinin and its derivatives, aiding in the development of next-generation antimalarial therapies.
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxoartemisinin in Angiogenesis Research: Application Notes and Protocols
Application Notes
Deoxoartemisinin, a derivative of the antimalarial compound artemisinin, and its analogues such as Dihydroartemisinin (DHA), have emerged as potent inhibitors of angiogenesis, the physiological process of forming new blood vessels. This activity is of significant interest in cancer research, as tumor growth and metastasis are highly dependent on neovascularization. These compounds exert their anti-angiogenic effects through a multi-targeted approach, primarily by inducing apoptosis in endothelial cells and inhibiting key signaling pathways that regulate vascular growth.
The primary mechanism of action involves the suppression of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis. This compound derivatives have been shown to downregulate the expression of VEGF and its key receptor, VEGFR2, on endothelial cells.[1][2] This disruption of the VEGF/VEGFR2 axis leads to the inhibition of downstream signaling cascades, including the PI3K/AKT, ERK1/2, and NF-κB pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3]
Specifically, Dihydroartemisinin (DHA) has been demonstrated to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations around 20 µM without inducing apoptosis.[4] It also significantly reduces VEGF-induced endothelial cell migration.[5] Furthermore, DHA has been found to inhibit tube formation, a key step in the formation of a capillary network, by suppressing the STAT3 signaling pathway.[6] Another pathway implicated in the anti-migratory effects of DHA is the TGF-β1/ALK5/SMAD2 signaling pathway.[7]
In vivo studies using the chick chorioallantoic membrane (CAM) assay and zebrafish embryo models have confirmed the potent anti-angiogenic activity of this compound derivatives, often comparable to or higher than established inhibitors like fumagillin and thalidomide.[8][9] The ability of these compounds to downregulate matrix metalloproteinases (MMP-2 and MMP-9) further contributes to their anti-angiogenic and anti-metastatic potential.[3] Given their efficacy and the established safety profile of artemisinin-based drugs, this compound and its analogues represent a promising avenue for the development of novel anti-angiogenic therapies.
Quantitative Data
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and its key derivative, Dihydroartemisinin (DHA).
Table 1: Effective Concentrations of Dihydroartemisinin (DHA) in Angiogenesis Assays
| Assay Type | Cell Line/Model | Effective Concentration | Observed Effect | Reference |
| Cell Proliferation | HUVECs | 20 µM | Inhibition of proliferation | [4] |
| Cell Proliferation | HUVECs | ≥ 25 µM | Significant reduction in growth | [7] |
| Cell Migration | HUVECs | 20 µM | Significant reduction in VEGF-induced migration | [5] |
| VEGFR2 Expression | HUVECs | 25 µM | Remarkable reduction in VEGFR2 mRNA levels | [2] |
| Cell Proliferation | K562 Cells | 2 µM | Significant lowering of VEGF levels | [10] |
Table 2: IC50 Values of Dihydroartemisinin (DHA)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| K562 | Leukemia | Not specified | 13.08 | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound or Dihydroartemisinin (DHA)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2. The final concentration of the vehicle (DMSO) should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound or Dihydroartemisinin (DHA)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.
-
Treat the cell suspension with various concentrations of this compound or a vehicle control.
-
Carefully seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified gel in each well.
-
Incubate the plate at 37°C with 5% CO₂ for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of closed loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Sterile PBS
-
This compound or Dihydroartemisinin (DHA)
-
Thermostable, sterile carriers (e.g., filter paper discs or gelatin sponges)
-
Egg incubator
-
Stereomicroscope
-
Sterile surgical tools (forceps, scissors)
-
70% ethanol
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
-
Prepare the this compound solution at the desired concentration and apply it to the sterile carrier. Allow the solvent to evaporate.
-
Gently place the carrier with the test compound on the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the egg to the incubator.
-
Incubate for 48-72 hours.
-
On the day of observation, open the window and examine the CAM under a stereomicroscope.
-
Capture images of the area around the carrier.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the treated area compared to a vehicle control.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effects on key pro-angiogenic signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for investigating the anti-angiogenic effects of this compound.
References
- 1. Artemisinin and Its Derivatives: Promising Therapeutic Agents for Age-Related Macular Degeneration [mdpi.com]
- 2. Dihydroartemisinin targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin inhibits endothelial cell proliferation through the suppression of the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin inhibits vascular endothelial growth factor-induced endothelial cell migration by a p38 mitogen-activated protein kinase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin inhibits endothelial cell tube formation by suppression of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic activity of this compound derivatives on chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of novel artemisinin-like derivatives with cytotoxic and anti-angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Dihydroartemisinin inhibits the expression of vascular endothelial growth factor in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxoartemisinin in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Deoxoartemisinin, a derivative of Artemisinin, in cell culture experiments. While specific protocols for this compound are not as widely published as for other Artemisinin derivatives like Dihydroartemisinin (DHA) and Artesunate, the methodologies presented here are based on established protocols for the Artemisinin family of compounds and can be adapted for the study of this compound.
This compound has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for cancer research.[1] Its mechanism of action is believed to be similar to other Artemisinins, primarily involving the generation of reactive oxygen species (ROS) due to the cleavage of its endoperoxide bridge in the presence of intracellular iron. This oxidative stress can trigger various downstream cellular events, including apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to assess the biological effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates.
-
Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with different concentrations of this compound for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| YD-10B | Oral Cancer | Not Specified | 6.0 (for a trimer) | [2] |
| [Example] | [Example] | [Example] | [Enter Data] | |
| [Example] | [Example] | [Example] | [Enter Data] |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| [Example] | 0 (Control) | 24 | [Enter Data] |
| [Example] | 10 | 24 | [Enter Data] |
| [Example] | 25 | 24 | [Enter Data] |
| [Example] | 50 | 24 | [Enter Data] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| [Example] | 0 (Control) | [Enter Data] | [Enter Data] | [Enter Data] |
| [Example] | 10 | [Enter Data] | [Enter Data] | [Enter Data] |
| [Example] | 25 | [Enter Data] | [Enter Data] | [Enter Data] |
| [Example] | 50 | [Enter Data] | [Enter Data] | [Enter Data] |
Signaling Pathways and Visualizations
The anticancer effects of Artemisinin and its derivatives are attributed to the modulation of several key signaling pathways. This compound is likely to share these mechanisms.
Workflow for In Vitro Analysis of this compound
Caption: General workflow for assessing the in vitro anticancer effects of this compound.
This compound-Induced Apoptosis Pathways
Artemisinins are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by the generation of ROS.[3][4]
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Inhibition of Pro-Survival Signaling
Artemisinin and its derivatives have been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[5] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of pro-survival pathways by this compound.
References
- 1. Deoxyartemisinin derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Drug Delivery Systems for Deoxoartemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxoartemisinin, a derivative of artemisinin, has demonstrated significant potential as a highly effective antimalarial agent, particularly against multidrug-resistant strains, and also exhibits promising antitumor and antiangiogenic properties.[1][2][3] Like other artemisinin-based compounds, its clinical utility is hampered by poor aqueous solubility, leading to low bioavailability and a short in-vivo half-life.[4][5][6] To overcome these limitations, advanced drug delivery systems are being explored to enhance its therapeutic efficacy.[7][8] This document provides detailed application notes and protocols for the development and evaluation of various drug delivery systems for this compound.
Challenges in this compound Delivery
The primary challenge in the formulation of this compound is its lipophilic nature and consequently, poor water solubility.[1][5] This characteristic leads to several issues, including:
-
Low Bioavailability: Poor dissolution in gastrointestinal fluids limits its absorption after oral administration.[1][2]
-
Rapid Metabolism and Clearance: The molecule is quickly metabolized and cleared from the bloodstream, necessitating frequent dosing to maintain therapeutic concentrations.[4][9]
-
Limited Efficacy: Suboptimal drug concentrations at the target site can reduce its overall therapeutic effect.[6]
Nanoparticle-based drug delivery systems offer a promising strategy to address these challenges by improving solubility, protecting the drug from premature degradation, and enabling controlled release and targeted delivery.[7][10][11]
Featured Drug Delivery Systems for this compound
Several types of nanoparticle-based drug delivery systems are suitable for encapsulating lipophilic drugs like this compound. The most promising among these are liposomes, polymeric micelles, and polymeric nanoparticles.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[][13] For this compound, it would be entrapped within the lipid bilayer. PEGylation (coating with polyethylene glycol) of liposomes can further enhance their circulation time in the bloodstream.[9]
Table 1: Exemplary Characteristics of Artemisinin Derivative-Loaded Liposomes
| Parameter | Conventional Liposomes | PEGylated Liposomes |
| Drug | Artemisinin | Artemisinin |
| Mean Diameter (nm) | ~130-140 | ~130-140 |
| Polydispersity Index | 0.2 - 0.3 | 0.2 - 0.3 |
| Encapsulation Efficacy (%) | > 70 | > 70 |
| Blood Circulation Time | Detectable up to 3 hours | Detectable up to 24 hours |
| Half-life Enhancement | - | > 5-fold increase |
Data based on studies with artemisinin, which is structurally similar to this compound.[9]
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[14] The hydrophobic core of the micelle serves as a reservoir for this compound, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby increasing its solubility and stability.[15][16][17]
Table 2: Typical Properties of Artemisinin-Loaded Polymeric Micelles
| Parameter | Value |
| Drug | Artemisinin |
| Average Size (nm) | 91.87 |
| Zeta Potential (mV) | -8.37 |
| Drug Loading Capacity (%) | 19.33 |
| Encapsulation Efficacy (%) | 87.21 |
Data from a study on artemisinin-loaded micelles, providing a reference for this compound formulations.[15]
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate this compound.[7][18] These systems can provide sustained drug release and can be surface-modified for targeted delivery.[10]
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing PLGA nanoparticles encapsulating a hydrophobic drug like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic® F-68 (surfactant)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent. For example, dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of DCM.[19]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant. For instance, dissolve 100 mg of PVA in 50 mL of deionized water to make a 0.2% (w/v) solution.[19]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.[19]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used for more efficient solvent removal.[19]
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.
Diagram 1: Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for this compound nanoparticle formulation.
Protocol 2: In Vitro Drug Release Study
This protocol outlines how to assess the release of this compound from the nanoparticle formulation over time. The dialysis bag method is commonly used for this purpose.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Disperse a known amount of this compound-loaded nanoparticles in a small volume of PBS.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal it.
-
Release Medium: Place the dialysis bag in a larger container with a known volume of PBS (the release medium), ensuring sink conditions.
-
Incubation: Incubate the setup at 37°C with continuous gentle agitation.[20][21]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[20]
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Diagram 2: In Vitro Drug Release Experimental Setup
Caption: Setup for in vitro drug release study.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23] This protocol can be used to evaluate the cytotoxic effects of free this compound and its nanoformulations on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (free drug and nanoformulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[24]
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[24]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Diagram 3: Signaling Pathway Potentially Modulated by this compound
Caption: Potential mechanism of this compound-induced cell death.
Conclusion
The development of effective drug delivery systems is crucial for realizing the full therapeutic potential of this compound. Liposomes, polymeric micelles, and polymeric nanoparticles are promising platforms to enhance its solubility, bioavailability, and efficacy. The protocols provided herein offer a foundational framework for the formulation, characterization, and in vitro evaluation of this compound-loaded nanocarriers. Further in vivo studies will be necessary to validate the performance of these delivery systems.
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances in nanodrug delivery systems for malaria prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymeric Nanocarriers for the Delivery of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymeric micelles, a promising drug delivery system to enhance bioavailability of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. benchchem.com [benchchem.com]
- 20. 2.11. In Vitro Release Studies [bio-protocol.org]
- 21. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formulation of Deoxoartemisinin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of deoxoartemisinin for preclinical research, encompassing its physicochemical properties, preparation of formulations for in vitro and in vivo studies, and detailed experimental protocols. This compound, a derivative of artemisinin, has shown promise in various therapeutic areas, including malaria and cancer, necessitating robust and reproducible formulation strategies for its evaluation.[1][2]
Physicochemical Properties and Formulation Considerations
This compound is a lipophilic compound with low aqueous solubility, a critical factor to consider during formulation development.[3] Enhancing its solubility and bioavailability is paramount for achieving desired therapeutic concentrations in preclinical models.
Solubility Profile
This compound's solubility is a key determinant of its formulation strategy. While specific quantitative data for this compound is limited, the solubility of its parent compound, artemisinin, provides valuable insights. Artemisinin is soluble in various organic solvents but sparingly soluble in aqueous solutions.[4] Solid dispersion techniques and the use of hydrophilic polymers have been shown to improve the aqueous solubility of artemisinin and its derivatives.[5][6]
Table 1: Solubility of Artemisinin in Various Solvents
| Solvent | Solubility | Reference |
| Water (37°C) | 82.4 µg/mL | [4] |
| Polyethylene Glycol 4000 (12%) | ~1 mg/mL | [4] |
| DMSO | ~103.7 mg/mL (at 20°C) | [4] |
Stability
The stability of this compound in formulation and under physiological conditions is crucial for maintaining its therapeutic efficacy. Studies on artemisinin and its derivatives indicate that the endoperoxide bridge is susceptible to degradation in the presence of ferrous ions and under certain pH and temperature conditions.[7] A study on the stability of this compound in rat plasma showed it to be stable under various storage conditions, including at room temperature for 2 hours, in an autosampler at 4°C for 24 hours, through three freeze/thaw cycles, and long-term at -80°C for 30 days.[1][8]
Table 2: Stability of this compound in Rat Plasma [1]
| Storage Condition | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Room Temperature (2h) | 5 | 4.92 | 98.4 |
| 800 | 789 | 98.6 | |
| Autosampler (4°C, 24h) | 5 | 4.88 | 97.6 |
| 800 | 792 | 99.0 | |
| Freeze/Thaw (3 cycles) | 5 | 4.95 | 99.0 |
| 800 | 795 | 99.4 | |
| Long-term (-80°C, 30 days) | 5 | 4.90 | 98.0 |
| 800 | 788 | 98.5 |
Formulation Protocols for Preclinical Studies
In Vitro Formulation
For in vitro studies, this compound is typically dissolved in an organic solvent to prepare a stock solution, which is then further diluted in the cell culture medium.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
In Vivo Formulation
For in vivo studies in animal models, the formulation of this compound requires careful selection of a vehicle that is safe and enhances oral bioavailability. Due to its lipophilic nature, oil-based vehicles or suspensions are often employed.[9][10] Nanoformulations, such as solid lipid nanoparticles (SLNs), have also been explored to improve the delivery of artemisinin derivatives.[11][12][13]
Protocol 2: Preparation of this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, or 0.5% carboxymethyl cellulose (CMC) in water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Graduated cylinder or pipette
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
If using an oil-based vehicle, weigh the this compound powder and triturate it with a small amount of the oil in a mortar to form a smooth paste. Gradually add the remaining oil while mixing continuously to achieve a uniform suspension.
-
If using an aqueous suspension, weigh the this compound powder and add it to the 0.5% CMC solution. Homogenize the mixture until a fine, uniform suspension is obtained.
-
Prepare the formulation fresh on the day of administration.
-
Administer the suspension to the mice via oral gavage at the calculated volume.
Experimental Protocols
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol 3: MTT Assay for this compound Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Table 3: In Vitro Anticancer Activity of this compound and Related Compounds (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P. falciparum (chloroquine-resistant) | 8-fold more active than artemisinin | [14] |
| Dihydroartemisinin | Various Cancer Cell Lines | Varies (cell line dependent) | [3][15] |
| Artesunate | 55 Cancer Cell Lines | Varies (cell line dependent) | [3] |
In Vivo Antimalarial Efficacy Study
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method to evaluate the in vivo antimalarial activity of a compound.
Protocol 4: 4-Day Suppressive Test in a Mouse Model
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mice
-
Experimental mice (e.g., Swiss albino)
-
This compound formulation (from Protocol 2)
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle as a negative control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect experimental mice intraperitoneally with P. berghei-infected erythrocytes.
-
Two hours post-infection, administer the first dose of the this compound formulation, positive control, or negative control orally.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia compared to the negative control group.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through the iron-dependent cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS).[16] This leads to oxidative stress and subsequent cellular damage, ultimately inducing apoptosis in cancer cells. While the precise signaling pathways activated by this compound are still under investigation, studies on the closely related dihydroartemisinin (DHA) suggest the involvement of several key pathways.
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stm.bookpi.org [stm.bookpi.org]
- 13. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxoartemisinin: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Deoxoartemisinin, a semi-synthetic derivative of artemisinin, has emerged as a potent lead compound in drug discovery. Derived from the natural sesquiterpene lactone isolated from Artemisia annua, this compound exhibits enhanced biological activities, including superior antimalarial and promising anticancer properties, when compared to its parent compound.[1][2] The key structural feature of this compound, like other artemisinin-class compounds, is the 1,2,4-trioxane ring, which is crucial for its therapeutic effects.[3] This endoperoxide bridge interacts with intracellular iron, particularly heme iron in malaria parasites and free iron in cancer cells, to generate cytotoxic reactive oxygen species (ROS), leading to parasite and cancer cell death.[4][5]
These application notes provide a comprehensive overview of this compound, including its synthesis, mechanism of action, and therapeutic potential. Detailed protocols for key experimental procedures are provided to guide researchers in the evaluation and development of this compound-based therapeutics.
Therapeutic Potential
Antimalarial Activity
This compound has demonstrated significantly enhanced in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that this compound can be up to 8-fold more active than artemisinin against chloroquine-resistant strains.[1] Furthermore, some novel derivatives of 10-deoxoartemisinin have been synthesized that are 20-25 times more potent than artemisinin against both chloroquine-sensitive and -resistant clones of P. falciparum.[6][7] This heightened potency makes this compound a valuable lead for the development of next-generation antimalarial drugs to combat emerging drug resistance.
Anticancer Activity
The anticancer potential of artemisinin and its derivatives has been a subject of intense research.[2] this compound and its derivatives have shown significant cytotoxicity against a variety of human cancer cell lines.[8][9] The mechanism of action in cancer cells is believed to be similar to its antimalarial activity, involving iron-mediated generation of ROS that induce apoptosis and inhibit cell proliferation.[5] Cancer cells have a higher intracellular iron concentration compared to normal cells, which may contribute to the selective cytotoxicity of these compounds.[2] Dimeric and trimeric derivatives of this compound have shown even greater antitumor activity than their monomeric counterparts.[10][11]
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been reported to possess anti-angiogenic properties, further contributing to its anticancer potential.[12][13]
Data Presentation
Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Fold Increase in Activity vs. Artemisinin | Reference |
| Artemisinin | Chloroquine-Resistant | ~20-40 | 1x | [2][14] |
| This compound | Chloroquine-Resistant | ~2.5-5 | 8x | [1] |
| Novel 10-Deoxoartemisinin Derivatives | Chloroquine-Resistant & Sensitive | ~0.8-2 | 20-25x | [6][7] |
| Dihydroartemisinin | W2 clone | 1.8 ± 0.9 | - | [15] |
| Artesunate | W2 clone | 6.2 ± 1.4 | - | [15] |
Table 2: In Vitro Anticancer Activity of Artemisinin Derivatives (Comparative Data)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | P815 (murine mastocytoma) | 12 | [16] |
| Artemisinin | BSR (hamster kidney adenocarcinoma) | 52 | [16] |
| Dihydroartemisinin | SH-SY5Y (human neuroblastoma) | 3 | [17] |
| Dihydroartemisinin | Rh30 (rhabdomyosarcoma) | <3 | [18] |
| Deoxyartemisitene (a this compound derivative) | Various human cancer cell lines | Significant cytotoxicity reported | [9] |
Table 3: Pharmacokinetic Parameters of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin in Rats
| Compound | Oral Bioavailability (%) | Administration Route | Dose | Reference |
| Artemisinin | 12.2 ± 0.832 | Oral | 100 mg/kg | [12][19] |
| Deoxyartemisinin | 1.60 ± 0.317 | Oral | 100 mg/kg | [12][19] |
| 10-Deoxoartemisinin | 26.1 ± 7.04 | Oral | 100 mg/kg | [12][19] |
| Artemisinin | - | Intravenous | 5 mg/kg | [19] |
| Deoxyartemisinin | - | Intravenous | 5 mg/kg | [19] |
| 10-Deoxoartemisinin | - | Intravenous | 5 mg/kg | [19] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Deoxoartemisinin from Artemisinin
Objective: To synthesize (+)-deoxoartemisinin from artemisinin via reduction.
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH4)
-
Boron trifluoride etherate (BF3·Et2O)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure: [1]
-
Dissolve artemisinin in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH4 to the stirred solution.
-
After the addition of NaBH4 is complete, add BF3·Et2O dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (+)-deoxoartemisinin.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Low hypoxanthine medium
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and scintillation counter
Procedure: [2]
-
Prepare serial dilutions of this compound in low hypoxanthine medium in a 96-well plate.
-
Add the synchronized P. falciparum culture (at ~1-2% parasitemia and 2.5% hematocrit) to each well.
-
Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways, primarily initiated by the iron-dependent generation of ROS. Dihydroartemisinin (DHA), a closely related and active metabolite of many artemisinins, has been extensively studied, and its effects on signaling pathways are likely to be highly relevant to this compound.
Apoptosis Induction
This compound and its analogs induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key events include the cleavage of PARP and caspases-3, -8, and -9, and the modulation of Bcl-2 family proteins.[10][22]
Caption: this compound-induced apoptosis pathways.
Inhibition of Angiogenesis
The anti-angiogenic effects of this compound analogs are mediated, in part, through the modulation of signaling pathways that regulate endothelial cell migration, proliferation, and survival, such as the JNK/SAPK and NF-κB pathways.[8][23][24]
Caption: this compound's effect on angiogenesis signaling.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the evaluation of this compound and its derivatives as drug candidates.
Caption: Drug discovery workflow for this compound.
Conclusion
This compound stands out as a highly promising lead compound for the development of new antimalarial and anticancer drugs. Its enhanced potency and favorable pharmacokinetic profile compared to artemisinin warrant further investigation. The protocols and data presented in these application notes are intended to facilitate research efforts aimed at harnessing the therapeutic potential of this compound and its derivatives. Continued exploration of its mechanism of action and the development of novel analogs are crucial steps toward translating this promising lead into clinically effective therapies.
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin induces endothelial cell anoikis through the activation of the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyartemisinin derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Silico Antimalarial Evaluation of FM-AZ, a New Artemisinin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.amegroups.cn [cdn.amegroups.cn]
- 18. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. kosheeka.com [kosheeka.com]
- 22. [Dihydroartemisinin enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dihydroartemisinin inhibits vascular endothelial growth factor-induced endothelial cell migration by a p38 mitogen-activated protein kinase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Deoxoartemisinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Deoxoartemisinin, a potent derivative of artemisinin. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are intended to guide researchers in various stages of drug discovery and development.
Introduction
This compound is a semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapies. Like its parent compound, this compound's biological activity is attributed to its endoperoxide bridge. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, quality control, and stability testing. This document outlines validated and adaptable analytical methods for this purpose.
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography followed by detection using UV absorbance. | Quantification in bulk drug and pharmaceutical formulations. | Widely available, robust, cost-effective. | Lower sensitivity compared to MS, potential for interference from matrix components. |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Quantification in biological matrices (plasma, serum, tissues) for pharmacokinetic and metabolism studies. | High sensitivity and selectivity, suitable for complex matrices. | Higher cost of instrumentation and maintenance. |
| GC-MS | Separation of volatile or derivatized compounds by gas chromatography followed by mass spectrometry detection. | Analysis of this compound in plant extracts and as a complementary method for purity testing. | High chromatographic resolution for volatile compounds. | May require derivatization for non-volatile compounds, potential for thermal degradation. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While a specific validated HPLC-UV method for this compound is not widely published, methods for artemisinin can be readily adapted. The lack of a strong chromophore in this compound means that detection is typically performed at low UV wavelengths (around 210-220 nm). An alternative is the use of an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is not dependent on the optical properties of the analyte and can be used for the quantification of this compound.[1][2]
Experimental Protocol (Adapted from Artemisinin Analysis)
This protocol is a general guideline and should be optimized and validated for the specific application.
3.1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is 65:35 (v/v) acetonitrile:water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210-220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3.1.2. Sample Preparation
-
Bulk Drug/Pharmaceutical Formulation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Plant Material: Extraction with a suitable solvent such as ethyl acetate or acetonitrile is recommended.[1] The extract should be evaporated to dryness and reconstituted in the mobile phase before injection.
3.1.3. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.
Quantitative Data (Representative for Artemisinin Derivatives)
The following table summarizes typical performance characteristics for HPLC-UV analysis of artemisinin-related compounds. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in biological matrices due to its superior sensitivity and selectivity.
Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of artemisinin, deoxyartemisinin, and 10-deoxoartemisinin in rat plasma.
4.1.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for deoxoartemisemisinin and an internal standard should be determined. For 10-deoxoartemisinin, the molecular ion [M+H]⁺ is observed at m/z 269.1739 and [M+Na]⁺ at m/z 291.1557.[1]
4.1.2. Sample Preparation (Protein Precipitation)
This is a simple and rapid method for plasma sample preparation.[4]
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Quantitative Data
The following data is based on a validated LC-MS/MS method for this compound and related compounds in rat plasma.
| Parameter | This compound | 10-Deoxoartemisinin |
| Linearity Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Accuracy (% Bias) | -3.0 to 6.4% | -2.5 to 4.3% |
| Precision (%RSD) | < 12% | < 11% |
| Recovery | 85.8 - 92.7% | 87.3 - 94.4% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, particularly in less complex matrices like plant extracts. Due to its volatility, this compound can be analyzed directly without derivatization.
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific instrument and application.
5.1.1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.[5]
-
Injector Temperature: 250°C.[5]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
5.1.2. Sample Preparation
-
Plant Extracts: The extract can be dissolved in a suitable volatile solvent like hexane or ethyl acetate and injected directly after filtration. Soxhlet extraction using n-hexane has been reported for extracting this compound from plant material.[6]
5.1.3. Data Analysis
Quantification can be performed using an internal standard and constructing a calibration curve. Identification is confirmed by comparing the retention time and mass spectrum to that of a reference standard.
Quantitative Data
Visualizations
Experimental Workflows
Caption: General experimental workflow for the quantification of this compound.
Postulated Mechanism of Action
The mechanism of action of this compound is believed to be similar to that of other artemisinin compounds, involving the iron-mediated cleavage of the endoperoxide bridge to generate cytotoxic free radicals.
Caption: Postulated mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Deoxoartemisinin
Welcome to the technical support center for the synthesis of deoxoartemisinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used and direct method for synthesizing this compound is the one-step reduction of artemisinin. This reaction is typically carried out using sodium borohydride (NaBH₄) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like tetrahydrofuran (THF).[1]
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound include:
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Side Reactions: The formation of byproducts, such as 9-ene-10-deoxyartemisinin, can occur, which complicates the purification process.[2]
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Purification: Separating this compound from unreacted artemisinin and byproducts can be challenging due to their similar polarities. This often requires careful column chromatography.[2]
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Stability: this compound, like other artemisinin derivatives containing the endoperoxide bridge, can be sensitive to acidic or basic conditions, high temperatures, and the presence of ferrous ions, leading to degradation.
Q3: How can I confirm the successful synthesis of this compound?
A3: The successful synthesis of this compound can be confirmed through various analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the molar ratio of NaBH₄ and BF₃·Et₂O to artemisinin is optimal. An excess of the reducing agent may be necessary. |
| Degradation of Product | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize degradation.- During workup, avoid strong acidic or basic conditions. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. Moisture can quench the reducing agent and the Lewis acid. |
Problem 2: Presence of Impurities After Synthesis
| Impurity | Identification | Troubleshooting Steps |
| Unreacted Artemisinin | A spot corresponding to the Rf of artemisinin on TLC. | - Increase the amount of NaBH₄ and BF₃·Et₂O and/or prolong the reaction time.- Optimize purification by column chromatography, carefully selecting the solvent system to achieve better separation. |
| 9-ene-10-deoxyartemisinin | Can be identified by its unique NMR signals.[2] | - This byproduct is formed during the reaction and needs to be separated by careful column chromatography. A less polar solvent system may help in separating it from the desired product. |
| Decomposition Products | Multiple unidentified spots on TLC. | - This may indicate degradation of the endoperoxide bridge. Ensure the reaction and workup are performed at low temperatures and under neutral pH conditions. |
Experimental Protocols
Synthesis of this compound from Artemisinin
This protocol is adapted from the literature for the one-step synthesis of this compound.[2]
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
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Petroleum ether
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Silica gel for column chromatography
Procedure:
-
Dissolve artemisinin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ to the solution while stirring.
-
Add BF₃·Et₂O dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient as the eluent.
| Reactant/Product | Yield |
| This compound (2) | 50%[2] |
| 9-ene-10-deoxyartemisinin (3) | 22%[2] |
Characterization Data
Table 1: NMR Data for this compound[2]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| 2 | 34.6 | 1.83 (m), 1.41 (m) |
| 3 | 25.0 | 1.69 (m) |
| 3-CH₃ | 25.9 | 1.43 (s) |
| 4 | 37.4 | 1.23 (m), 1.98 (m) |
| 5 | 22.3 | 1.88 (m) |
| 5a | 51.9 | 2.37 (m) |
| 6 | 79.9 | 5.38 (s) |
| 6-CH₃ | 20.3 | 0.96 (d, 6.1) |
| 7 | 36.3 | 1.34 (m), 1.62 (m) |
| 8a | 44.8 | 1.48 (m) |
| 9 | 33.2 | 2.01 (m) |
| 9-CH₃ | 12.7 | 0.95 (d, 7.3) |
| 10 | 69.1 | 3.25 (dd, 10.5, 7.0), 3.98 (dd, 10.5, 3.0) |
| 12a | 104.3 | - |
| 12 | 93.6 | 5.01 (d, 3.5) |
Table 2: Mass Spectrometry Data for this compound[3]
| Ion | m/z (observed) |
| [M+H]⁺ | 269.1739 |
| [M+Na]⁺ | 291.1557 |
Visualizations
References
Technical Support Center: Deoxoartemisinin Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Deoxoartemisinin in experimental settings.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This compound, a derivative of artemisinin, is characterized by its poor aqueous solubility, which can present significant challenges during experimental setup. The following guide provides a systematic approach to troubleshoot and resolve common solubility problems.
Logical Workflow for Solubilizing this compound
Caption: A step-by-step workflow for dissolving this compound and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is poorly soluble in water but exhibits good solubility in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) and absolute ethanol are the most commonly used solvents for preparing high-concentration stock solutions.
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: It is advisable to prepare a stock solution in the range of 10-50 mM in 100% DMSO or ethanol. Preparing a highly concentrated stock allows for minimal addition of the organic solvent to your aqueous experimental medium, thereby reducing the risk of solvent-induced artifacts.
Q3: My this compound precipitates when I dilute the stock solution in my cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of the compound. Here are several steps you can take:
-
Slow Dilution with Agitation: Add the stock solution dropwise into your pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Reduce Final Concentration: You may be exceeding the solubility limit of this compound in your final working solution. Try lowering the final concentration.
-
Maintain a Low Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity.
Q4: How should I store my this compound stock solutions?
A4: To ensure stability, aliquot your high-concentration stock solution into small, single-use volumes and store them in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Data Presentation: Solubility of Artemisinin and its Derivatives
| Compound | Solvent | Solubility (approx.) |
| Artemisinin | Dimethyl Sulfoxide (DMSO) | ~45 mg/mL[1] |
| Ethanol | ~21.2 mg/mL[1] | |
| Dimethyl Formamide (DMF) | ~20 mg/mL[2] | |
| Dihydroartemisinin (DHA) | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (requires sonication)[3] |
| Ethanol | ~10 mg/mL (requires sonication)[3] |
Note: The solubility of this compound is expected to be in a similar range to these compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Cell Culture
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Warm the required volume of your complete cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the 10 mM stock solution to achieve the final desired concentration of 100 µM (a 1:100 dilution).
-
Final Check: Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.
Protocol 3: Preparation of an In Vivo Formulation for Murine Models
A published study on the pharmacokinetics of this compound provides a protocol for an intravenous formulation.[4][5][6][7]
-
Initial Solubilization: Dissolve this compound in a small amount of DMSO to create a high-concentration solution (e.g., 80 mg/mL).[5]
-
Formulation with Co-solvent: Add a 30% aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the DMSO solution to achieve the final desired drug concentration for injection (e.g., 2.0 mg/mL).[4] The final ratio of DMSO to the HP-β-CD solution should be approximately 5:95 (v/v).[4]
-
Administration: The resulting solution can be administered intravenously to the animal models.
Signaling Pathways Modulated by Artemisinin Derivatives
Artemisinin and its derivatives, such as Dihydroartemisinin (DHA), have been shown to exert their biological effects by modulating several key signaling pathways. While direct evidence for this compound is still emerging for some pathways, it is highly probable that it shares similar mechanisms of action. A recent study has directly implicated artemisinic compounds, including this compound, in modulating the NF-κB pathway in vivo.
Apoptosis Signaling Pathway
Artemisinin derivatives are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Caption: Induction of apoptosis by Dihydroartemisinin (DHA) via extrinsic and intrinsic pathways.
NF-κB Signaling Pathway
Artemisinin and its derivatives have been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[10] This inhibition is thought to contribute to their anti-inflammatory and pro-apoptotic effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK and mTOR Signaling Pathways
Dihydroartemisinin (DHA) has been demonstrated to affect the MAPK and mTOR signaling pathways, which are central to cell proliferation, growth, and survival.[11][12] DHA has been shown to transiently activate the JNK/SAPK pathway while inhibiting ERK signaling.[11] It also inhibits mTORC1 signaling.[12]
Caption: Modulation of MAPK and mTOR signaling pathways by Dihydroartemisinin (DHA).
References
- 1. Artemisinin | Qinghaosu | anti-malarial | neuroprotective | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Biological Activity of Deoxoartemisinin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxoartemisinin derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis
Question: I am experiencing low yields in the reduction of the artemisinin lactone to form the this compound core structure. What are the possible causes and solutions?
Answer:
Low yields during the lactone reduction are a common issue. Here are several factors to consider and potential solutions:
-
Reagent Quality and Stoichiometry:
-
Sodium borohydride (NaBH₄) and Boron trifluoride etherate (BF₃·Et₂O): Ensure the reagents are fresh and anhydrous. BF₃·Et₂O is particularly sensitive to moisture. Use a freshly opened bottle or redistill if necessary. The molar ratio of NaBH₄ and BF₃·Et₂O to the artemisinin precursor is critical and may need to be optimized for your specific derivative.
-
Diisobutylaluminium hydride (DIBAL-H): If using a two-step reduction, ensure the DIBAL-H is of high quality and the reaction is performed at a low temperature (e.g., -78 °C) to prevent over-reduction.
-
-
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) is commonly used and should be thoroughly dried before use.
-
Temperature: The reaction is typically carried out at 0 °C and then briefly refluxed.[1] Precise temperature control is important to minimize side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reagents by atmospheric moisture and oxygen.[1]
-
-
Side Reactions:
-
Formation of 9-ene-10-deoxyartemisinin: This byproduct can form during the reduction process.[1] Optimizing the reaction time and temperature can help minimize its formation.
-
Degradation of the Endoperoxide Bridge: The endoperoxide bridge is sensitive to certain conditions. Avoid harsh acidic or basic conditions and prolonged heating.
-
Troubleshooting Workflow for Low Yield in Lactone Reduction
Question: I am having difficulty with the purification of my C-9 or C-3 substituted this compound derivative. What are some common challenges and how can I address them?
Answer:
Purification of this compound derivatives can be challenging due to their similar polarities and potential for degradation on silica gel.
-
Choice of Chromatography:
-
Column Chromatography: Silica gel is commonly used. Consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive derivatives. A gradient elution is often necessary to separate closely related compounds.
-
Reversed-Phase Chromatography (e.g., C18): This can be an effective alternative, especially for more polar derivatives.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can provide good separation.
-
-
Solvent System:
-
Systematic solvent screening is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
For basic derivatives (e.g., containing amino groups), adding a small amount of a volatile base like triethylamine or pyridine to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Detection:
-
Many this compound derivatives do not have a strong UV chromophore. Staining with phosphomolybdic acid or potassium permanganate followed by gentle heating is often necessary to visualize the spots on a TLC plate.
-
Biological Evaluation
Question: My in vitro cytotoxicity assay (e.g., MTT assay) results for a this compound derivative are inconsistent. What could be the cause?
Answer:
Inconsistent results in cytotoxicity assays can arise from several factors related to the compound, the cells, or the assay procedure itself.
-
Compound Solubility and Stability:
-
Solubility: this compound derivatives are often poorly soluble in aqueous media.[2] Ensure your compound is fully dissolved in the stock solution (typically DMSO) before diluting it in the culture medium. Precipitation of the compound in the wells will lead to inaccurate results. Consider using a solvent-evaporation or freeze-drying method to prepare solid dispersions to improve solubility.
-
Stability: Some derivatives may be unstable in culture medium over the incubation period (e.g., 24-72 hours). It is advisable to check the stability of your compound under assay conditions.
-
-
Cell Culture Conditions:
-
Cell Density: The initial cell seeding density is crucial. Too few or too many cells can lead to variability. Optimize the cell number for your specific cell line to ensure they are in the logarithmic growth phase at the end of the assay.
-
Cell Health: Use healthy, actively dividing cells. Ensure the cells are free from contamination.
-
-
Assay Protocol:
-
Incubation Times: The incubation time with the compound and with the MTT reagent should be consistent across all experiments.
-
MTT Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
-
Troubleshooting Workflow for Inconsistent Cytotoxicity Assay Results
References
Technical Support Center: Deoxoartemisinin Stability and Degradation
Welcome to the technical support center for Deoxoartemisinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound related to its stability?
This compound is a semi-synthetic derivative of artemisinin. Like its parent compound, it contains a crucial 1,2,4-trioxane ring (endoperoxide bridge), which is essential for its biological activity.[1] However, the lactone group at the C-10 position of artemisinin is reduced to a methylene group in this compound. This structural modification can influence its physicochemical properties and stability profile.
Q2: What are the primary factors that influence the stability of this compound?
The stability of this compound, similar to other artemisinin derivatives, is influenced by several factors:
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pH: Artemisinins are generally unstable in neutral to alkaline aqueous solutions, with increased degradation rates observed at pH 7 and above.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of artemisinin and its derivatives.[4] Long-term storage should be at low temperatures, such as -20°C.[5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6] It is advisable to protect this compound solutions from light.
-
Presence of Metal Ions: The endoperoxide bridge is susceptible to cleavage in the presence of ferrous iron (Fe²⁺), which is a key mechanism of its antimalarial action but also a pathway for chemical degradation.[3][7]
-
Solvents: The choice of solvent can significantly impact stability. For instance, artemisinins are known to be unstable in dimethyl sulfoxide (DMSO) and certain other organic solvents, especially over extended periods.[2][8]
-
Biological Matrices: In biological samples like plasma, the presence of enzymes and other biological reductants can contribute to degradation.[2][3]
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the public domain, inferences can be drawn from studies on related artemisinins like dihydroartemisinin (DHA). Thermal degradation of DHA has been shown to yield products resulting from the cleavage of the endoperoxide bridge and subsequent molecular rearrangements.[9] Forced degradation studies on artemisinin-based combination therapies have identified various degradation products, one of which for artesunate is 2-deoxyartemisinin.[4] It is plausible that this compound undergoes similar degradation pathways involving the peroxide bridge.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container.[5] Stock solutions in organic solvents should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Aqueous solutions are not recommended for storage for more than a day.[5][10]
Q5: How stable is this compound in biological samples like plasma?
Studies on 10-deoxoartemisinin have shown it to be stable in rat plasma for up to 2 hours at room temperature, for 24 hours in an autosampler at 4°C, and during three freeze-thaw cycles.[1][11] For long-term storage, plasma samples containing this compound should be kept at -80°C.[1][11] However, artemisinins can be unstable in plasma, especially in the presence of hemolysis, which releases iron-containing compounds that can accelerate degradation.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in in-vitro assays. | Degradation of this compound in the experimental medium (e.g., aqueous buffers, DMSO-containing media). | Prepare fresh solutions of this compound immediately before use. Minimize the incubation time in potentially destabilizing media. Evaluate the compatibility of your experimental medium with this compound by running a time-course stability study. |
| Inconsistent results between experimental replicates. | Inconsistent preparation or handling of this compound stock solutions. Degradation during the experiment. | Ensure accurate and consistent preparation of stock and working solutions. Use a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution. Protect solutions from light and keep them on ice during the experiment. |
| Low recovery of this compound from biological samples. | Adsorption to container surfaces. Significant degradation during sample processing. | Use low-binding tubes and pipette tips. Keep samples on ice or at 4°C throughout the extraction process and minimize processing time. Consider the use of stabilizing agents if compatible with your analytical method. |
| Appearance of unexpected peaks in chromatograms during stability studies. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating analytical method. |
Data Presentation
Table 1: Stability of 10-Deoxoartemisinin in Rat Plasma
| Storage Condition | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, ng/mL) | Accuracy (%) |
| Room Temperature (2 h) | 2.00 | 1.94 ± 0.05 | 97.0 |
| 50.0 | 48.7 ± 1.2 | 97.4 | |
| 800 | 792 ± 21 | 99.0 | |
| Autosampler (4°C, 24 h) | 2.00 | 1.91 ± 0.02 | 95.7 |
| 50.0 | 49.3 ± 1.5 | 98.6 | |
| 800 | 789 ± 25 | 98.6 | |
| Three Freeze-Thaw Cycles | 2.00 | 1.98 ± 0.06 | 99.0 |
| 50.0 | 50.8 ± 1.3 | 101.6 | |
| 800 | 805 ± 22 | 100.6 | |
| Long-Term (-80°C, 30 days) | 2.00 | 1.95 ± 0.04 | 97.5 |
| 50.0 | 49.8 ± 1.6 | 99.6 | |
| 800 | 795 ± 28 | 99.4 | |
| (Data summarized from a study on 10-deoxoartemisinin)[1][11] |
Table 2: Half-lives of Dihydroartemisinin (DHA) under Various Conditions at 37°C
| Condition | pH | Half-life (t½) |
| Phosphate Buffer | 1.0 | 1.9 hours |
| Phosphate Buffer | 7.2 | 8.1 hours |
| Phosphate Buffer | 7.4 | 5.5 hours |
| Plasma | 7.4 | 2.3 hours |
| (This data is for Dihydroartemisinin (DHA), a related artemisinin derivative, and may provide an indication of the pH-dependent stability of this compound in aqueous environments)[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the inherent stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or its solution at 60°C for up to 21 days.[4]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.[6]
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, dilute with the mobile phase, and analyze by a stability-indicating HPLC method.
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
The results will help in understanding the degradation pathways.
Protocol 2: Stability-Indicating HPLC Method (General Example)
This is a general HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer at a slightly acidic pH to improve stability).[14][15]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.[4][14]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]
Visualizations
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Stability of artesunate in pharmaceutical solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 16. sciencescholar.us [sciencescholar.us]
overcoming reproducibility issues in Deoxoartemisinin synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the synthesis of deoxoartemisinin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common one-step method for synthesizing this compound from artemisinin?
A1: The most widely reported one-step method is the reduction of artemisinin using sodium borohydride (NaBH₄) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like tetrahydrofuran (THF).[1]
Q2: I am getting a very low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Incomplete reaction: This could be due to insufficient reducing agent, suboptimal reaction temperature, or short reaction times.
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Side reactions: The presence of moisture can lead to the decomposition of the reducing agent and promote unwanted side reactions. The reaction temperature also plays a crucial role in minimizing side product formation.
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Inefficient extraction: Poor extraction techniques during the workup can result in significant product loss.
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Degradation of starting material or product: Artemisinin and its derivatives can be sensitive to harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of artemisinin to this compound can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of dichloromethane and methanol (e.g., 20:0.5 v/v). The disappearance of the artemisinin spot and the appearance of a new spot corresponding to this compound will indicate the reaction's progression.
Q4: What are the critical parameters to control during the reaction?
A4: To ensure reproducibility, the following parameters are critical:
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Anhydrous conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.
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Temperature control: The reaction is typically carried out at low temperatures (e.g., 0 to 5°C) to control the reaction rate and minimize side products.
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Rate of reagent addition: The reducing agent should be added portion-wise to the reaction mixture to maintain a controlled reaction rate and temperature.
-
Molar ratio of reactants: The stoichiometry of the reducing agent and Lewis acid relative to artemisinin is crucial for optimal conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or decomposed reducing agent (NaBH₄). | Use a fresh, unopened container of NaBH₄. Ensure proper storage in a desiccator. |
| Presence of moisture in the reaction. | Thoroughly dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature. | Maintain the reaction temperature between 0-5°C using an ice bath. Monitor the internal temperature of the reaction flask. | |
| Insufficient amount of reducing agent or Lewis acid. | Optimize the molar ratio of artemisinin to NaBH₄ and BF₃·Et₂O. A common starting point is a molar ratio of 1:2.5 (Artemisinin:NaBH₄). | |
| Presence of Multiple Spots on TLC (Impurity Formation) | Reaction temperature was too high. | Ensure the reaction temperature is strictly controlled and does not exceed 5°C. |
| Non-selective reduction. | The choice of solvent and Lewis acid can influence selectivity. Ensure the use of THF and BF₃·Et₂O for this specific transformation. | |
| Degradation of the product during workup. | Use mild acidic conditions (e.g., saturated NH₄Cl solution) for quenching the reaction. Avoid strong acids or bases. | |
| Difficulty in Product Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Oily product that is difficult to crystallize. | Try different solvent systems for crystallization. If crystallization fails, high-performance liquid chromatography (HPLC) may be required for purification. | |
| Unreacted Artemisinin in the Final Product | Insufficient reaction time. | Monitor the reaction by TLC until the artemisinin spot disappears completely. Stir the reaction for a sufficient duration after the addition of the reducing agent (e.g., at least one hour). |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline based on literature procedures. Optimization may be required for specific laboratory conditions.
Materials:
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Artemisinin
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Sodium borohydride (NaBH₄)
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Boron trifluoride etherate (BF₃·Et₂O)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add artemisinin to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Dissolution: Add anhydrous THF to the flask and stir until the artemisinin is completely dissolved.
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Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·Et₂O) to the stirred solution.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) in small portions over a period of 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
References
Technical Support Center: Enhancing the Low Bioavailability of Deoxoartemisinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the low bioavailability of Deoxoartemisinin.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: The oral bioavailability of this compound in rats has been reported to be approximately 26.1 ± 7.04%. This is notably higher than that of Artemisinin (12.2 ± 0.832%) and Deoxyartemisinin (1.60 ± 0.317%).[1][2][3]
Q2: What are the primary reasons for the low bioavailability of this compound and other artemisinin derivatives?
A2: The primary reasons include poor aqueous solubility, which limits the dissolution rate in the gastrointestinal tract, and rapid metabolism by cytochrome P450 enzymes in the liver (first-pass metabolism).[4]
Q3: What are the most common formulation strategies to enhance the bioavailability of this compound?
A3: Common strategies focus on improving solubility and dissolution rate, and include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
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Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
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Lipid-Based Formulations: Incorporating this compound into lipidic carriers such as nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).
Q4: How does this compound's metabolism affect its bioavailability?
A4: Like other artemisinin derivatives, this compound is metabolized by cytochrome P450 enzymes (such as CYP2B6 and CYP3A4) in the liver. This metabolic process can significantly reduce the amount of active drug that reaches systemic circulation.[5]
Q5: Which analytical techniques are essential for characterizing this compound formulations?
A5: Key analytical techniques include:
-
Differential Scanning Calorimetry (DSC): To assess the physical state (crystalline or amorphous) of this compound in the formulation.
-
X-ray Diffraction (XRD): To determine the crystallinity of the drug within the formulation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between the drug and the carrier.
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In Vitro Dissolution Testing: To evaluate the rate and extent of drug release from the formulation.
-
Particle Size Analysis: For nanoformulations, to determine the size distribution and stability.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in solid dispersion | Poor miscibility between this compound and the polymer carrier. | - Screen for polymers with better solubility parameters for this compound.- Utilize a co-solvent system during preparation to improve initial mixing.- Optimize the drug-to-polymer ratio; higher polymer content may be needed. |
| Precipitation of this compound during storage of liquid formulations | The formulation is a supersaturated system, leading to recrystallization. | - Incorporate precipitation inhibitors into the formulation.- For nanoemulsions, ensure the drug is fully dissolved in the oil phase and the surfactant system is optimal.- For cyclodextrin complexes, ensure the complex is stable in the chosen vehicle. |
| Inconsistent results in in vivo bioavailability studies | - Improper formulation administration.- Variability in animal fasting times.- Issues with the analytical method for plasma sample analysis. | - Ensure proper gavage technique to deliver the full dose.- Standardize the fasting period for all animals before dosing.- Validate the LC-MS/MS method for sensitivity, linearity, accuracy, and precision. |
| Phase separation of nanoemulsion | - Incorrect surfactant-to-oil ratio.- Inappropriate surfactant selection (HLB value).- High drug concentration affecting emulsion stability. | - Perform a thorough pre-formulation study to determine the optimal oil, surfactant, and co-surfactant ratios.- Select a surfactant or surfactant blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the chosen oil.- Determine the saturation solubility of this compound in the oil phase to avoid overloading. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Rats
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Artemisinin | 12.2 ± 0.832 | 1069 ± 173 | 0.390 ± 0.080 | 1.12 ± 0.16 |
| Deoxyartemisinin | 1.60 ± 0.317 | 62.4 ± 31.3 | 0.390 ± 0.080 | 2.05 ± 0.20 |
| This compound | 26.1 ± 7.04 | 913 ± 138 | 0.140 ± 0.050 | 5.22 ± 0.47 |
| Data is presented as mean ± standard deviation.[1][2][3] |
Table 2: Solubility Enhancement of Artemisinin Derivatives with Hydroxypropyl-β-Cyclodextrin (HPβCD)
| Compound | Solubility in 20% w/v HPβCD (mg/mL) | Fold Increase in Solubility |
| Artemisinin | 4.5 | - |
| Dihydroartemisinin | 6.0 | 89-fold increase compared to DHA alone[6] |
| This compound | 5.2 | - |
| Note: Specific fold-increase data for this compound was not available in the searched literature, but the data suggests a significant increase in solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-HPβCD inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Methanol
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Deionized water
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HPβCD for a 1:1 molar ratio.
-
Dissolution: Dissolve the calculated amount of this compound in a minimal amount of methanol. Dissolve the HPβCD in deionized water.
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Complexation: Slowly add the this compound solution to the HPβCD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
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Solvent Evaporation: Remove the methanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HPβCD inclusion complex.
-
Characterization: Characterize the complex using DSC, XRD, and FTIR to confirm its formation.
Protocol 2: In Vivo Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Intravenous formulation of this compound (for absolute bioavailability)
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Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation or suspension orally via gavage at a predetermined dose.
-
Intravenous Group: Administer the intravenous formulation via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2.
-
Bioavailability Calculation: Calculate the relative oral bioavailability of the formulation compared to the suspension and the absolute bioavailability by comparing the oral AUC to the intravenous AUC.
Visualizations
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxoartemisinin in Aqueous Solutions: Navigating Instability - A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of deoxoartemisinin in aqueous environments presents a significant challenge in experimental design and drug development. This technical support center provides a comprehensive guide to understanding and managing this instability, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity in aqueous assays. | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions of this compound immediately before use. Minimize the exposure time of the compound to aqueous buffers. Consider using stabilization strategies such as cyclodextrin or liposomal formulations. |
| Appearance of unknown peaks in HPLC analysis of experimental samples. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to generate and identify potential degradation products. Use a stability-indicating HPLC method capable of resolving this compound from its degradants. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | Increase the solubility by incorporating solubilizing agents like cyclodextrins (e.g., HP-β-CD) or by formulating the compound into liposomes. |
| Loss of potency of stock solutions over a short period. | Instability of this compound in common organic solvents like DMSO. | Prepare fresh stock solutions for each experiment. If short-term storage is unavoidable, store in a tightly sealed vial at -20°C or below and minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of this compound in aqueous solutions?
A1: The instability of this compound, like other artemisinin derivatives, is primarily attributed to the endoperoxide bridge, which is susceptible to cleavage. Key factors that accelerate its degradation in aqueous solutions include:
-
pH: Stability is pH-dependent, with increased degradation rates observed at neutral to alkaline pH. While specific data for this compound is limited, related compounds like dihydroartemisinin show significantly increased decomposition at pH 7 and above[1][2].
-
Temperature: Elevated temperatures accelerate the degradation process[3].
-
Presence of Metal Ions: Ferrous iron (Fe²⁺), often present in biological systems (e.g., as heme), can catalyze the cleavage of the endoperoxide bridge, leading to the generation of reactive radical species[4][5][6].
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation[7].
Q2: What are the expected degradation products of this compound?
A2: While a complete degradation profile for this compound under various stress conditions is not extensively documented, studies on its microbial transformation and the degradation of related artemisinins provide insights. Common degradation pathways involve hydroxylation and dehydrogenation. Mass spectrometry analysis of microbially transformed this compound has identified products such as monohydroxylated, dihydroxylated, and hydroxylated dehydrogenated this compound. Forced degradation studies on other artemisinins like artesunate and dihydroartemisinin have identified numerous degradation products, often resulting from the cleavage of the endoperoxide bridge and subsequent molecular rearrangements[3][8]. One of the main degradation products of artesunate has been identified as 2-deoxyartemisinin[3].
Q3: How can I improve the stability of this compound in my aqueous experimental setup?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous media:
-
pH Control: Maintain the pH of your aqueous solution in the acidic range (pH < 7) where artemisinin derivatives are generally more stable[2].
-
Use of Co-solvents: While this compound has low water solubility, the use of a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to prepare a concentrated stock solution, followed by dilution in the aqueous medium, can be a temporary solution. However, be mindful of the final solvent concentration and its potential effects on your experimental system.
-
Cyclodextrin Encapsulation: Including this compound within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its aqueous solubility and stability[9][10].
-
Liposomal Formulation: Encapsulating this compound within liposomes can protect it from the aqueous environment, thereby enhancing its stability and facilitating its delivery in biological systems[11][12].
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability studies of this compound and its derivatives[13]. A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact drug from its potential degradation products[14]. Key considerations for the analytical method include:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection is often employed; however, since artemisinins lack a strong chromophore, detection at lower wavelengths (around 210-220 nm) is necessary. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can provide higher sensitivity and specificity[15].
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-HP-β-cyclodextrin inclusion complex to enhance aqueous solubility and stability, based on methods for similar compounds[7][16][17][18].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Method 1: Kneading Method
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolve the calculated amount of HP-β-CD in a minimal amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading in a mortar for at least 30 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Method 2: Co-evaporation Method
-
Dissolve the calculated amount of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring for a defined period (e.g., 24 hours) at room temperature.
-
Remove the organic solvent and water under reduced pressure using a rotary evaporator.
-
Collect the resulting solid complex.
Characterization:
-
Phase Solubility Studies: To determine the complexation efficiency and stoichiometry.
-
Differential Scanning Calorimetry (DSC): To confirm the formation of the inclusion complex by observing the disappearance or shift of the melting peak of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in the characteristic peaks of this compound upon complexation.
-
Powder X-ray Diffraction (PXRD): To assess the change in the crystalline structure of this compound.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes, a common technique for encapsulating hydrophobic drugs[11][12][19][20].
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids will influence the liposome characteristics.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvents using a rotary evaporator under reduced pressure and controlled temperature (above the lipid transition temperature).
-
Ensure complete removal of the solvent by keeping the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Remove the unencapsulated this compound by centrifugation or dialysis.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantified by separating the liposomes from the unencapsulated drug and analyzing the drug content using a validated HPLC method.
-
Morphology: Visualized using transmission electron microscopy (TEM) or cryo-TEM.
-
In Vitro Drug Release: Assessed using a dialysis method to determine the release profile of this compound from the liposomes over time.
Protocol 3: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines and studies on related compounds[3][21].
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
At specified time points, withdraw aliquots of the samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC-UV/MS, to separate and identify the degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Visualizing Key Pathways and Workflows
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fe2+-mediated decomposition, PfATP6 binding, and antimalarial activities of artemisone and other artemisinins: the unlikelihood of C-centered radicals as bioactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 9. Inclusion complexation of artemisinin with alpha-, beta-, and gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice [flore.unifi.it]
- 13. ajpaonline.com [ajpaonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. [Preparation and characterization of dihydroartemisinin/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsm.com [ijpsm.com]
- 20. nihs.go.jp [nihs.go.jp]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Deoxoartemisinin In Vitro Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro assays involving Deoxoartemisinin.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in the cell culture medium after dilution from the DMSO stock. What can I do?
A1: Precipitation of this compound is a common issue due to its low aqueous solubility.[1][2] Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration to rule out solvent-induced cytotoxicity.[2]
-
Modify Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) cell culture medium and vortex immediately to ensure rapid and thorough mixing.[2] This prevents localized high concentrations that can lead to precipitation.
-
Lower Final Compound Concentration: You may be exceeding the kinetic solubility limit of this compound in your specific medium. Try lowering the final concentration of the compound in your assay.[2]
-
Prepare a More Concentrated Stock: Increasing the concentration of your this compound stock solution in DMSO allows you to add a smaller volume to your culture media, thus reducing the final DMSO concentration and the likelihood of precipitation.[2]
Q2: I am observing significant variability in my cell viability (e.g., MTT, MTS) assay results between replicate wells and experiments. What are the potential causes?
A2: Variability in cell viability assays can stem from several factors related to the compound, cell culture, or assay procedure itself.
-
Compound Stability: Artemisinin and its derivatives can be unstable in physiological conditions, including cell culture media.[3] Degradation of the compound over the incubation period (e.g., 24, 48, 72 hours) can lead to inconsistent results. It is advisable to minimize the time the compound is in the media before being added to the cells and to consider the stability of this compound in your specific experimental setup.
-
Cell Seeding Density and Distribution: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes. An "edge effect," where wells on the periphery of the plate evaporate more quickly, can also lead to inconsistent cell growth.[4] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium to maintain humidity.[4]
-
Inaccurate Pipetting: Ensure thorough mixing of this compound stock solutions and dilutions before adding them to the wells. Use fresh pipette tips for each concentration to avoid cross-contamination and inaccurate dosing.[4]
-
Incubation Time: The duration of compound exposure can significantly impact the results. Optimize the incubation time for your specific cell line and the expected mechanism of action of this compound.
Q3: The IC50 value for this compound in my cancer cell line is much higher than what is reported in the literature. What could be the reason?
A3: Discrepancies in IC50 values can be attributed to several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to this compound and its derivatives.[5][6][7] Factors such as the cell line's proliferation rate, metabolic activity, and expression levels of drug targets can all influence the IC50 value.
-
Assay Method: The choice of cytotoxicity assay can impact the apparent IC50. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Different assays may yield different IC50 values for the same compound and cell line.
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, incubation time, and serum concentration in the medium can all affect the calculated IC50 value.
-
Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | AC16 | Cardiomyocyte | Not Specified | >100 | [8] |
| Dihydroartemisinin | SH-SY5Y | Neuroblastoma | 24 | 3 | [9][10] |
| Dihydroartemisinin | A2780 | Ovarian Cancer | 48 | ~25 | [11] |
| Dihydroartemisinin | OVCAR-3 | Ovarian Cancer | 48 | ~10 | [11] |
| Dihydroartemisinin | CL-6 | Cholangiocarcinoma | Not Specified | 75 | [6] |
| Dihydroartemisinin | Hep-G2 | Hepatocarcinoma | Not Specified | 29 | [6] |
| Artemisinin | CL-6 | Cholangiocarcinoma | Not Specified | 339 | [6] |
| Artemisinin | Hep-G2 | Hepatocarcinoma | Not Specified | 268 | [6] |
| Artesunate | CL-6 | Cholangiocarcinoma | Not Specified | 131 | [6] |
| Artesunate | Hep-G2 | Hepatocarcinoma | Not Specified | 50 | [6] |
| Artemether | CL-6 | Cholangiocarcinoma | Not Specified | 354 | [6] |
| Artemether | Hep-G2 | Hepatocarcinoma | Not Specified | 233 | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualization
Caption: General workflow for a this compound in vitro cytotoxicity assay.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 10. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Deoxoartemisinin
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic deoxoartemisinin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic this compound?
A1: The most widely reported method for the purification of synthetic this compound is silica-gel column chromatography.[1] This technique is effective in separating the desired product from byproducts and unreacted starting materials.
Q2: What are the typical solvents used for chromatographic purification?
A2: A common eluent system for silica-gel column chromatography of this compound is a mixture of petroleum ether and ethyl acetate.[1] The exact ratio may need to be optimized based on the specific impurity profile of the crude product.
Q3: What are potential byproducts or impurities I should be aware of during synthesis and purification?
A3: During the synthesis of this compound from artemisinin, a potential byproduct is 9-ene-10-deoxyartemisinin.[1] Other potential impurities could be related to unreacted starting materials or other artemisinin derivatives. While specific impurities for this compound are not extensively documented in the provided results, impurities found in artemisinin, such as 9-epi-artemisinin and artemisitene, could be considered as potential contaminants.[2]
Q4: Can I use crystallization for the final purification step?
A4: Yes, crystallization is a highly effective method for the final purification of artemisinin and its derivatives to achieve high purity.[3][4][5] The choice of solvent is crucial for successful crystallization and can influence the crystal form and purity.[6]
Q5: How can I monitor the purity of my this compound samples?
A5: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of artemisinin and its derivatives.[3][4][7] Thin-Layer Chromatography (TLC) is also a useful tool for monitoring the progress of the purification during column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography. | 1. Suboptimal solvent system leading to poor separation or co-elution of the product with impurities.2. Product degradation on the silica gel.3. Inefficient packing of the chromatography column. | 1. Optimize the eluent system by running small-scale trials on TLC plates.2. Deactivate the silica gel with a small percentage of a polar solvent like triethylamine in the eluent if the compound is sensitive to acid.3. Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of this compound with an impurity. | The polarity of the product and the impurity are very similar in the chosen solvent system. | 1. Try a different solvent system with varying polarities.2. Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica.3. If the impurity is a known byproduct, modify the reaction conditions to minimize its formation. |
| Difficulty in inducing crystallization. | 1. The compound is not pure enough.2. The chosen solvent is not suitable for crystallization.3. The solution is supersaturated, but nucleation has not occurred. | 1. Further purify the material using chromatography.2. Screen a variety of solvents with different polarities.3. Try techniques to induce crystallization such as scratching the inside of the flask, seeding with a small crystal of the pure product, or slow cooling. |
| Oily product obtained after solvent evaporation. | 1. Presence of residual solvent.2. The product is not pure enough to crystallize.3. The product itself is an oil at room temperature. | 1. Use a high-vacuum pump to remove all traces of solvent.2. Re-purify the product using column chromatography.3. If the pure product is an oil, this is its natural state. Confirm purity using analytical techniques like HPLC and NMR. |
| Inconsistent purity results from HPLC. | 1. Instability of the compound in the HPLC mobile phase or during analysis.2. Contamination of the HPLC system.3. Improper sample preparation. | 1. Ensure the mobile phase is appropriate for the compound and run the analysis promptly after sample preparation.2. Flush the HPLC system thoroughly.3. Ensure the sample is fully dissolved and filtered before injection. |
Data Summary of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate | - | [1] |
| Crystallization | - | Acetonitrile | >99.0% (for a related compound) | [4] |
| Crystallization | - | Toluene | 99.9% (for artemisinin) | [5] |
Note: Purity data is often specific to the starting material and experimental conditions. The provided figures are indicative of what can be achieved for artemisinin and related compounds.
Experimental Protocol: Purification of this compound by Silica-Gel Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Crude Material: After the synthesis reaction is complete, the reaction mixture is typically worked up by extraction and washing. The organic layer containing the crude this compound is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.
-
Column Preparation:
-
A glass chromatography column of an appropriate size is chosen based on the amount of crude material.
-
The column is packed with silica gel (e.g., 200-300 mesh) using a slurry method with the initial, least polar eluent (e.g., petroleum ether).
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the packed column.
-
-
Elution:
-
The elution is started with a non-polar solvent (e.g., 100% petroleum ether).
-
The polarity of the eluent is gradually increased by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection:
-
Fractions are collected in separate test tubes or flasks.
-
The composition of each fraction is monitored by Thin-Layer Chromatography (TLC).
-
-
Product Isolation:
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed from the combined fractions under reduced pressure to yield the purified this compound.
-
-
Final Analysis: The purity of the final product should be confirmed by analytical methods such as HPLC, NMR, and Mass Spectrometry.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
References
- 1. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvents effects on crystallinity and dissolution of β-artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Deoxoartemisinin Demonstrates Superior Antimalarial Efficacy Over Artemisinin
A comprehensive analysis of experimental data reveals that deoxoartemisinin, a derivative of artemisinin, exhibits significantly enhanced antimalarial properties, including greater in vitro potency, superior in vivo activity, and improved oral bioavailability compared to its parent compound. These findings position this compound as a promising candidate for next-generation antimalarial drug development.
This compound, synthesized from artemisinin through a one-step reduction process, has consistently outperformed artemisinin in preclinical studies. This guide provides a detailed comparison of the two compounds, supported by quantitative data, experimental protocols, and mechanistic insights, to inform researchers, scientists, and drug development professionals.
In Vitro Potency: A Clear Advantage for this compound
Multiple studies have demonstrated the superior in vitro activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One key study reported that this compound is approximately eight times more active than artemisinin against chloroquine-resistant strains of the parasite.[1][2] This enhanced potency is a critical advantage in the face of widespread drug resistance.
Table 1: Comparative In Vitro Antimalarial Activity
| Compound | P. falciparum Strain(s) | Reported IC50 Values | Fold Increase in Potency (vs. Artemisinin) | Reference |
| This compound | Chloroquine-resistant | Not explicitly stated, but described as 8-fold more active | ~8 | [1][2] |
| Artemisinin | Chloroquine-resistant | Baseline for comparison | 1 | [1][2] |
Note: Specific IC50 values from a direct comparative study across multiple strains were not available in the reviewed literature, but the 8-fold increase in potency is consistently cited.
Superior In Vivo Efficacy
Preclinical animal models have corroborated the in vitro findings, showing that this compound possesses superior in vivo antimalarial activity compared to artemisinin.[1][2] While specific comparative data on parasite clearance times and survival rates are not extensively detailed in the available literature, the consistent reporting of its enhanced in vivo performance underscores its potential for more effective treatment outcomes.
Enhanced Oral Bioavailability and Pharmacokinetics
A significant advantage of this compound lies in its improved pharmacokinetic profile, particularly its oral bioavailability. A study in rats demonstrated that the oral bioavailability of this compound was 26.1 ± 7.04%, more than double that of artemisinin, which was found to be 12.2 ± 0.832%.[3][4] This substantial improvement suggests that this compound could be administered more effectively as an oral medication, potentially leading to more consistent therapeutic drug levels and improved patient compliance.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) | Administration Route | Analytical Method | Reference |
| This compound | 26.1 ± 7.04 | Oral and Intravenous | LC-MS/MS | [3][4] |
| Artemisinin | 12.2 ± 0.832 | Oral and Intravenous | LC-MS/MS | [3][4] |
Mechanism of Action: A Tale of Two Structures
The antimalarial activity of both artemisinin and this compound is dependent on the presence of the endoperoxide bridge within their molecular structures. The prevailing mechanism of action involves the activation of this bridge by heme, an iron-containing molecule derived from the digestion of hemoglobin by the malaria parasite within infected red blood cells.[5] This interaction generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other vital macromolecules, ultimately leading to parasite death.
The key structural difference between the two compounds is the reduction of the C-10 lactone carbonyl group in artemisinin to a methylene group in this compound. While the precise impact of this modification on the mechanism of action is not fully elucidated, it is hypothesized that this change may influence the molecule's interaction with heme, leading to more efficient radical generation or altered target specificity, thus contributing to its enhanced potency.
Experimental Protocols
Synthesis of (+)-Deoxoartemisinin
This compound can be synthesized from artemisinin in a single step.[1][2]
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH4)
-
Boron trifluoride etherate (BF3.Et2O)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve artemisinin in THF.
-
Add NaBH4 and BF3.Et2O to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
In Vitro Antiplasmodial Assay (General Protocol)
The 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
Procedure:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds (this compound and artemisinin) in a 96-well plate.
-
Add the synchronized parasite culture to the wells.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells and add SYBR Green I fluorescent dye, which binds to parasite DNA.
-
Measure the fluorescence intensity to quantify parasite growth.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50% compared to the drug-free control.
In Vivo Antimalarial Efficacy Testing in Mice (General Protocol)
The in vivo efficacy of antimalarial compounds is often evaluated using the Plasmodium berghei-infected mouse model.
Procedure:
-
Infect mice with P. berghei.
-
Administer the test compounds (this compound and artemisinin) and a vehicle control to different groups of infected mice for a specified number of consecutive days.
-
Monitor parasitemia daily by examining Giemsa-stained blood smears.
-
Record the survival of the mice over a set period.
-
Compare the reduction in parasitemia and the increase in survival time in the treated groups relative to the control group to determine the efficacy of the compounds.
Pharmacokinetic Study in Rats
Procedure:
-
Administer a single dose of this compound or artemisinin to rats via oral gavage and intravenous injection.[3][4]
-
Collect blood samples at predetermined time points.
-
Separate the plasma and analyze the drug concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Calculate pharmacokinetic parameters, including bioavailability, from the plasma concentration-time data.[3][4]
Conclusion
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 5. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Deoxoartemisinin and Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two artemisinin derivatives: deoxoartemisinin and dihydroartemisinin. While dihydroartemisinin's anticancer activities are well-documented, this compound presents a unique case due to the absence of the endoperoxide bridge, a key structural feature typically associated with the cytotoxicity of artemisinins. This comparison summarizes available experimental data on their performance, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Data Presentation: A Comparative Overview of Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for comparing the cytotoxic potency of compounds. The following tables summarize the available IC50 values for dihydroartemisinin across a range of cancer cell lines. It is important to note that direct comparative studies showcasing IC50 values for this compound against the same cell lines are limited in the available literature. However, some studies have indicated that derivatives of this compound, particularly dimers and trimers, can exhibit potent anticancer effects.
Table 1: Cytotoxicity of Dihydroartemisinin (DHA) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Breast Cancer | MCF-7 | 24 | 129.1[1] |
| Breast Cancer | MDA-MB-231 | 24 | 62.95[1] |
| Lung Cancer | NCI-H1975 | 48 | 7.08[1] |
| Colon Cancer | HCT116 | Not Specified | 11.85 |
| Colon Cancer | HT29 | Not Specified | 10.95 |
| Liver Cancer | HepG2 | 24 | 40.2 |
| Liver Cancer | Huh7 | 24 | 32.1 |
| Pancreatic Cancer | BxPC-3 | 72 | Not Specified (Induces G0/G1 Arrest) |
| Ovarian Cancer | A2780 | Not Specified | Not Specified (Potent Inhibition) |
| Ovarian Cancer | OVCAR-3 | Not Specified | Not Specified (Potent Inhibition) |
Table 2: Cytotoxicity Data on this compound and Its Derivatives
| Compound | Cell Line | Observations |
| Deoxyartemisinin | Various | Demonstrated significant cytotoxicity against a number of human cancer cell lines[2]. |
| This compound Dimer | Oral Cancer Cells | Showed potent antiproliferative effects[3]. |
| This compound Trimer | Oral Cancer Cells | More potent than paclitaxel in inducing apoptosis[3]. |
Mechanisms of Action: A Tale of Two Molecules
The cytotoxic mechanisms of dihydroartemisinin are well-established and primarily revolve around its endoperoxide bridge. In contrast, this compound, lacking this moiety, is thought to act through different, less-understood pathways.
Dihydroartemisinin (DHA): The cytotoxicity of DHA is predominantly attributed to the iron-mediated cleavage of its endoperoxide bridge within cancer cells, which have a higher intracellular iron concentration compared to normal cells. This reaction generates a burst of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death)[4].
This compound: The absence of the endoperoxide bridge in this compound suggests a different mechanism of action. While direct evidence is scarce, some studies on this compound derivatives suggest that they may induce cell cycle arrest, particularly at the G1 phase. This indicates an interference with the cell's proliferative machinery rather than the induction of oxidative stress.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyartemisinin derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxoartemisinin and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deoxoartemisinin and its analogues, supported by experimental data. The content delves into their synthesis, biological activities, and mechanisms of action, with a focus on their potential as antimalarial and anticancer agents.
This compound, a derivative of the potent antimalarial compound artemisinin, has garnered significant attention as a scaffold for the development of new therapeutic agents. By modifying the artemisinin structure, researchers have synthesized a wide array of analogues with enhanced efficacy, improved pharmacokinetic profiles, and expanded biological activities. This guide offers a comparative analysis of this compound and its key analogues, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Performance Analysis
The therapeutic potential of this compound and its analogues is primarily evaluated based on their antimalarial and anticancer activities. The following tables summarize key performance indicators from various studies, providing a quantitative comparison of these compounds.
Antimalarial Activity
The in vitro antimalarial activity is a critical measure of the potential of these compounds. This compound itself has been shown to be significantly more active than its parent compound, artemisinin, against chloroquine-resistant strains of Plasmodium falciparum.[1][2] The unique endoperoxide bridge within the artemisinin core is essential for its antimalarial and cytotoxic effects.[3][4] This structure is activated by heme or ferrous iron (Fe(II)), which are abundant in malaria-infected red blood cells and cancer cells, leading to the generation of cytotoxic carbon-centered radicals.[3][4]
| Compound | P. falciparum Strain(s) | IC50 (nM) | Relative Potency vs. Artemisinin | Reference(s) |
| Artemisinin | W-2 (chloroquine-resistant), D-6 (chloroquine-sensitive) | 1.9 x 10¹ (19 nM) | 1x | [5] |
| This compound | Chloroquine-resistant | - | 8x more active | [1][2] |
| Dihydroartemisinin (DHA) | P. berghei | 0.3 x 10¹ (3 nM) | ~6.3x more active | [5] |
| Artesunate | P. berghei | 1.1 x 10¹ (11 nM) | ~1.7x more active | [5] |
| 10-Deoxoartemisinin | Multidrug-resistant malaria | - | >8x more active |
Note: IC50 values can vary between studies due to different parasite strains and experimental conditions. Relative potency is a generalized comparison.
Anticancer Activity
The anticancer potential of this compound and its analogues has been explored across a range of cancer cell lines. Dimeric and trimeric derivatives, in particular, have demonstrated significantly higher antitumor activity compared to their monomeric counterparts.
| Compound/Analogue Class | Cancer Cell Line(s) | IC50 (µM) | Key Findings | Reference(s) |
| Dihydroartemisinin (DHA) | Ovarian (A2780, OVCAR-3) | ~5-10 | Induces apoptosis and sensitizes cells to carboplatin. | [5] |
| This compound Dimers/Trimer | Various human cancer cell lines | 0.014 - 6 | Dimeric and trimeric forms show significantly higher antitumor activity than monomeric counterparts. | |
| Artemisinin-based Hybrids | Liver (SMMC-7721) | 0.03 | Hybrid 12a showed much better inhibitory activity than DHA and reference drugs. | |
| This compound Monomers | HL-60 | Inactive at µM | Monomeric forms can be inactive as anticancer agents at higher concentrations. | |
| Artesunate | 55 human cancer cell lines | 0.5 - ≥200 | Broad-spectrum activity against various cancer types. | [4] |
Pharmacokinetic Properties
A comparative study of the oral bioavailability of artemisinin, deoxyartemisinin (lacks the endoperoxide bridge), and 10-deoxoartemisinin in rats revealed significant differences, highlighting the impact of structural modifications on drug absorption and metabolism.
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Key Findings | Reference(s) |
| Artemisinin | 12.2 ± 0.832 | 185.3 ± 45.7 | 0.5 | Low bioavailability. | |
| Deoxyartemisinin | 1.60 ± 0.317 | 23.4 ± 8.9 | 0.25 | Loss of the peroxide bridge significantly decreases oral bioavailability. | |
| 10-Deoxoartemisinin | 26.1 ± 7.04 | 356.7 ± 98.2 | 0.5 | Reduction of the 10-keto group to a methylene group more than doubles the oral bioavailability compared to artemisinin. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antimalarial Susceptibility Testing: Parasite Lactate Dehydrogenase (pLDH) Assay
This assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon lysis of the parasites, as an indicator of parasite viability.
Materials:
-
P. falciparum culture
-
Complete RPMI 1640 medium
-
This compound analogues (dissolved in DMSO)
-
96-well microplates
-
Malarial Sybr Green I-based fluorescence assay kit or pLDH assay reagents
-
Microplate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium.
-
Assay Setup: Add the parasite culture to the wells of a 96-well plate, followed by the addition of the drug dilutions. Include drug-free wells as a negative control and wells with a known antimalarial drug as a positive control.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).
-
pLDH Assay:
-
After incubation, lyse the cells by freeze-thaw cycles.
-
Add the pLDH assay reagents (substrate and diaphorase) to each well. .
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Anticancer Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogues (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mechanism of Action: Visualizing the Pathways
The biological activities of this compound and its analogues are underpinned by their ability to induce oxidative stress and modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Proposed General Mechanism of Action
The endoperoxide bridge is the key pharmacophore of this compound and its analogues. Its activation by intracellular iron (Fe²⁺), which is often elevated in cancer cells and malaria parasites, generates reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive species are thought to be the primary mediators of the compounds' cytotoxic effects.
Apoptosis Induction Pathways
This compound analogues can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS plays a crucial role in initiating the intrinsic pathway.
Cell Cycle Arrest Mechanisms
This compound and its analogues have been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
References
- 1. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel artemisone–piperazine–tetronamide hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating Artemisinin Resistance: A Comparative Guide to Deoxoartemisinin and Other Derivatives in Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, represents a formidable challenge to global health. This guide provides a comprehensive overview of the mechanisms underlying artemisinin resistance in Plasmodium falciparum and detailed methodologies for its assessment. While direct comparative data on the efficacy of Deoxoartemisinin against currently characterized artemisinin-resistant parasite strains remains limited, this document synthesizes available information to inform future research and drug development strategies.
Understanding Artemisinin Resistance
Artemisinin resistance is clinically defined by delayed parasite clearance following treatment.[1] At the molecular level, resistance is primarily associated with mutations in the Kelch13 (K13) protein.[1] These mutations do not confer high-level resistance in terms of a significant increase in the 50% inhibitory concentration (IC50) but rather enhance the survival of early ring-stage parasites when exposed to the drug.[2][3] This necessitates specialized assays, such as the Ring-stage Survival Assay (RSA), for accurate in vitro phenotyping.[2]
Key Resistance Mechanisms:
-
K13 Protein Mutations: Mutations in the propeller domain of the K13 protein are the principal drivers of artemisinin resistance.[1] The prevailing hypothesis is that these mutations reduce the parasite's uptake of hemoglobin, leading to decreased activation of artemisinin by heme iron.[1]
-
Ubiquitin-Proteasome System (UPS): The UPS is crucial for protein degradation and quality control within the parasite. Evidence suggests that artemisinin resistance is associated with a highly active UPS.[4] K13, as a component of a ubiquitin ligase complex, is thought to regulate the degradation of proteins involved in the parasite's stress response. Mutations in K13 may alter this process, allowing the parasite to better withstand the proteotoxic stress induced by artemisinin.[4]
-
Enhanced Stress Response: Artemisinin and its derivatives induce significant oxidative and proteotoxic stress in the parasite. Resistant parasites often exhibit an enhanced stress response, including the upregulation of pathways that manage damaged or unfolded proteins.[4]
Comparative Efficacy of Artemisinin Derivatives
While direct, contemporary comparative data for this compound against K13-mutant parasites is lacking, historical and recent data for other artemisinin derivatives provide a baseline for understanding potential cross-resistance patterns.
Table 1: Comparative In Vitro Efficacy (IC50) of Artemisinin Derivatives against P. falciparum
| Drug | Parasite Strain | IC50 (10⁻⁸ M) | Reference |
| Dihydroartemisinin | P. berghei | 0.3 | [5][6] |
| Artesunate | P. berghei | 1.1 | [5][6] |
| Artemisinin | P. berghei | 1.9 | [5][6] |
Note: This data is from studies on the rodent malaria parasite Plasmodium berghei and serves as an indicator of relative potency. IC50 values can vary significantly between different P. falciparum strains.
Table 2: Dihydroartemisinin IC50 Values in K13 Wild-Type vs. Mutant P. falciparum Isolates
| P. falciparum Isolate | K13 Genotype | Mean Dihydroartemisinin IC50 (nmol/L) | Reference |
| NF54 | Wild-Type | 4.2 ± 0.5 | [7] |
| Patient Isolate | V555A | 3.4 ± 0.3 | [7] |
| Patient Isolate | C469F | 6.9 ± 1.5 | [7] |
| Patient Isolate | A675V | 7.4 ± 3.3 | [7] |
| Patient Isolate | R561H | 14.1 ± 4.0 | [7] |
This table illustrates the modest increase in IC50 values observed in some K13 mutant isolates, underscoring the importance of the Ring-stage Survival Assay for resistance phenotyping.
The Case for this compound: A Knowledge Gap
Historically, this compound has been noted for its potent antimalarial activity, in some cases exceeding that of artemisinin, particularly against multidrug-resistant strains. However, these studies predate the widespread characterization of K13 mutations as the primary driver of artemisinin resistance.
Crucially, there is a lack of publicly available data from recent, direct comparative studies that assess the efficacy of this compound using the gold-standard Ring-stage Survival Assay against well-characterized K13 mutant P. falciparum strains. This represents a significant knowledge gap in the field of antimalarial drug development. Such studies are essential to determine if this compound can overcome or mitigate the effects of K13 mutations and what its cross-resistance profile is with other artemisinin derivatives.
Experimental Protocols
Accurate assessment of antimalarial drug efficacy and resistance requires standardized and robust experimental protocols.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This assay measures the concentration of a drug required to inhibit parasite growth by 50%.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes.
-
Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol lysis.
-
Drug Preparation: A serial dilution of the test compounds (e.g., this compound, Dihydroartemisinin, Artesunate) is prepared.
-
Assay Setup: Synchronized ring-stage parasites are incubated with the various drug concentrations in 96-well plates for 48-72 hours.
-
Growth Measurement: Parasite growth is quantified using methods such as SYBR Green I-based fluorescence, pLDH assay, or microscopy.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Workflow for IC50 Determination.
Ring-stage Survival Assay (RSA)
The RSA is the standard in vitro method for phenotyping artemisinin resistance.
Methodology:
-
Synchronization: Tightly synchronize P. falciparum cultures to obtain 0-3 hour old ring-stage parasites.
-
Drug Exposure: Expose the synchronized parasites to a high concentration of the test drug (typically 700 nM of Dihydroartemisinin) for 6 hours. A drug-free control (e.g., 0.1% DMSO) is run in parallel.
-
Drug Washout: After 6 hours, the drug is washed out, and the parasites are returned to culture in a drug-free medium.
-
Incubation: The cultures are incubated for a further 66 hours.
-
Survival Assessment: The percentage of viable parasites in the drug-treated and control wells is determined by microscopy (Giemsa-stained blood smears) or flow cytometry.
-
Calculation: The percent survival is calculated as the ratio of the parasitemia in the drug-treated sample to that of the drug-free control. A survival rate of >1% is typically indicative of artemisinin resistance.
Ring-stage Survival Assay (RSA) Workflow.
Artemisinin Resistance Signaling Pathway
Mutations in the K13 protein are central to the artemisinin resistance phenotype. The current model suggests that K13 is part of a ubiquitin ligase complex that targets proteins for degradation by the proteasome.
Artemisinin Resistance Signaling Pathway.
Conclusion and Future Directions
The rise of artemisinin resistance necessitates a multi-pronged approach, including the development of novel antimalarials and the re-evaluation of existing compounds. This compound, given its historical record of high potency, warrants further investigation. There is an urgent need for studies that directly compare the in vitro efficacy of this compound against a panel of well-characterized artemisinin-resistant P. falciparum strains, including those with various K13 mutations, using the standardized Ring-stage Survival Assay. The resulting data will be critical in determining its potential role in future antimalarial combination therapies and its ability to overcome the current challenges posed by drug-resistant malaria.
References
- 1. Malaria: Artemisinin partial resistance [who.int]
- 2. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium berghei K13 Mutations Mediate In Vivo Artemisinin Resistance That Is Reversed by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Deoxoartemisinin Versus Other Trioxanes in Antimalarial and Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The discovery of artemisinin and its derivatives marked a paradigm shift in the treatment of malaria and has opened new avenues for cancer therapy. These potent compounds, characterized by a unique 1,2,4-trioxane ring, share a common mechanism of action revolving around the iron-mediated cleavage of their endoperoxide bridge. This guide provides a detailed mechanistic comparison of deoxoartemisinin and other prominent trioxanes like artemisinin, artesunate, and artemether, supported by experimental data and protocols.
Core Mechanism of Action: A Tale of Radicals
The cornerstone of the pharmacological activity of all trioxanes is the endoperoxide bridge.[1][2] The generally accepted mechanism involves a two-step process initiated within the target cell—be it a malaria parasite or a cancer cell—which is rich in ferrous iron (Fe²⁺), often in the form of heme.[3][4][5]
-
Activation: The interaction between the trioxane and intracellular heme or non-heme iron leads to the reductive cleavage of the endoperoxide bridge.[3][5] This reaction is significantly more efficient with heme than with free inorganic iron or hemoglobin.[3][5]
-
Radical Generation and Action: This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[6][7] These radicals are the primary cytotoxic agents, causing widespread damage to the cell through the alkylation of essential biomolecules, including proteins and lipids, ultimately leading to cell death.[8][9]
This iron-dependent activation explains the selective toxicity of trioxanes towards malaria parasites, which degrade vast amounts of hemoglobin, leading to high intracellular heme concentrations.[4] Similarly, cancer cells often exhibit an increased iron uptake to support their rapid proliferation, rendering them more susceptible to trioxane-induced cytotoxicity.
This compound: A Potent Derivative
This compound, specifically 10-deoxoartemisinin, is a derivative of artemisinin that lacks the C-10 carbonyl group but crucially retains the vital endoperoxide bridge.[10][11] This structural modification has been shown to significantly enhance its antimalarial potency.
A key point of distinction is the difference between "this compound" and "deoxyartemisinin." Deoxyartemisinin lacks the endoperoxide bridge and, as a result, is devoid of antimalarial activity, underscoring the absolute necessity of this functional group for the drug's mechanism.[9][10][12] In contrast, studies have demonstrated that this compound exhibits an eight-fold increase in in vitro antimalarial activity against chloroquine-resistant malaria compared to artemisinin.[13]
While the fundamental mechanism of this compound is believed to follow the same iron-mediated radical generation pathway as other trioxanes, its superior activity suggests potential differences in the efficiency of heme activation, the stability of the resulting radicals, or its interaction with cellular targets. However, some studies have indicated that certain 10-deoxoartemisinin derivatives may not react with ferroprotoporphyrin IX, suggesting that the nuances of their activation might be more complex than currently understood.[14]
Quantitative Comparison of Antimalarial Activity
The in vitro efficacy of trioxanes is typically determined by measuring the 50% inhibitory concentration (IC50) against various strains of Plasmodium falciparum. The following tables summarize reported IC50 values for this compound and other trioxanes.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Chloroquine-resistant | 8-fold more active than artemisinin | [13] |
| Artemisinin | 3D7 | 20.1 ± 0.6 | [6][8] |
| K1 | 5.1 ± 0.85 | [15] | |
| Field Isolates (Thailand) | 1.2 ng/mL (Geometric Mean) | [15] | |
| Artesunate | 3D7 | 6.2 ± 1.4 | [6][8] |
| FCR3/FMG | 3.25 | [16] | |
| Field Isolates (Thailand) | 1.6 ng/mL (Geometric Mean) | [15] | |
| Field Isolates (Colombia) | 15.3 (Geometric Mean) | [17] | |
| Artemether | 3D7 | 21.4 ± 5.3 | [6][8] |
| K1 | 3.9 ± 1.2 | [15] | |
| Field Isolates (Thailand) | 4.8 ng/mL (Geometric Mean) | [15] |
Note: IC50 values can vary depending on the parasite strain, experimental conditions, and assay method.
Anticancer Activity: A Shared Front
Artemisinin and its derivatives, including this compound, have demonstrated significant potential as anticancer agents.[10][18] The mechanism of their anticancer activity mirrors their antimalarial action, relying on the higher intracellular iron content of cancer cells to trigger cytotoxic radical formation.[18] This leads to the induction of apoptosis and cell cycle arrest.[18] Dimeric and trimeric derivatives of this compound have shown particularly potent antineoplastic activity.[13]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This assay is a widely used method to determine the IC50 values of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
Test compounds (this compound, Artemisinin, etc.)
-
SYBR Green I lysis buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[19][20][21]
Detection of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key event in the mechanism of action of trioxanes.
Materials:
-
P. falciparum culture
-
Test compounds
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Incubate synchronized parasites with the test compounds for a defined period.
-
Load the cells with DCFH-DA, which is non-fluorescent until oxidized by ROS.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product (DCF) using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[7][22][23][24][25]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanistic pathway of trioxanes and a general workflow for identifying their protein targets.
Caption: Core mechanistic pathway of trioxanes.
Caption: Experimental workflow for identifying protein targets of trioxanes.
Conclusion
This compound stands out as a highly potent member of the trioxane family, exhibiting superior antimalarial activity compared to its parent compound, artemisinin. While all trioxanes share a fundamental iron-dependent mechanism of action involving the generation of cytotoxic radicals, the enhanced efficacy of this compound highlights the significant impact of subtle structural modifications. Further research is warranted to fully elucidate the specific molecular interactions and reaction kinetics that contribute to its heightened potency. A deeper understanding of these nuances will be invaluable for the rational design of next-generation trioxane-based therapies for both malaria and cancer.
References
- 1. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 8. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Artemisinin and a new generation of antimalarial drugs | Feature | RSC Education [edu.rsc.org]
- 14. Artemisinin effectiveness in erythrocyte is reduced by heme and heme-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - ROS generation in Plasmodium falciparum was detected by DCFDA probe. - Public Library of Science - Figshare [plos.figshare.com]
- 24. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Deoxoartemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of key deoxoartemisinin derivatives, offering a valuable resource for researchers in the fields of pharmacology and medicinal chemistry. The data presented herein is compiled from preclinical studies to facilitate a deeper understanding of how structural modifications to the artemisinin scaffold influence drug disposition in vivo.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin following oral and intravenous administration in rats. These derivatives showcase distinct profiles, highlighting the impact of the peroxide bridge and the 10-position keto group on their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Artemisinin | Oral | 100 | 155 ± 38.2 | 0.5 | 309 ± 22.3 | 12.2 ± 0.832 |
| Intravenous | 5 | - | - | 129 ± 38.9 | - | |
| Deoxyartemisinin | Oral | 100 | 62.4 ± 31.3 | 0.39 | 219 ± 46.1 | 1.60 ± 0.317 |
| Intravenous | 5 | - | - | 697 ± 153 | - | |
| 10-Deoxoartemisinin | Oral | 100 | 453 ± 121 | 0.75 | 1580 ± 453 | 26.1 ± 7.04 |
| Intravenous | 5 | - | - | 605 ± 18.0 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Key Observations:
-
10-Deoxoartemisinin demonstrates significantly higher oral bioavailability (26.1 ± 7.04%) compared to both Artemisinin (12.2 ± 0.832%) and Deoxyartemisinin (1.60 ± 0.317%).[1][2] This suggests that the reduction of the 10-keto group enhances oral absorption while retaining the crucial endoperoxide bridge.
-
Deoxyartemisinin , which lacks the endoperoxide bridge, exhibits the lowest oral bioavailability, indicating that this structural feature is important for absorption.[1][2]
-
The Cmax and AUC values for 10-Deoxoartemisinin after oral administration are substantially higher than those of Artemisinin and Deoxyartemisinin, suggesting a greater overall drug exposure.
Experimental Protocols
The data presented in this guide is based on a pharmacokinetic study conducted in male Sprague-Dawley rats. Below is a detailed description of the key experimental methodologies.
1. Animal Studies:
-
Animal Model: Male Sprague-Dawley rats (220 ± 20 g) were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Administration:
-
Oral Administration: Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin were suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a dose of 100 mg/kg.
-
Intravenous Administration: The derivatives were dissolved in a vehicle containing 40% polyethylene glycol 400, 10% ethanol, and 50% normal saline and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.
-
2. Sample Collection and Analysis:
-
Blood Sampling: Following drug administration, blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood samples were collected into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalytical Method: The concentrations of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin in plasma samples were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the pharmacokinetic study of this compound derivatives in rats.
Artemisinin and its derivatives, including this compound analogs, have been reported to exhibit antitumor properties by modulating various signaling pathways. The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is a potential target.[3][4][5]
Caption: Postulated modulation of the Wnt/β-catenin signaling pathway by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Deoxoartemisinin: A Comprehensive Guide to Safe Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of deoxoartemisinin, a derivative of the potent antimalarial compound artemisinin. Adherence to these procedures is vital to ensure personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Lab Coat: A standard lab coat is required.[3]
-
Respiratory Protection: If creating dust or aerosols, use a suitable respirator or work in a well-ventilated area, such as a fume hood.[1][3]
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Prevent the formation of dust and aerosols.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company or by incineration in a suitably equipped facility.[2] Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash.[3]
1. Waste Segregation and Collection:
-
Collect all this compound-containing waste, including unused compounds, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions.
-
Keep this compound waste separate from other chemical and biological waste streams to prevent unintended reactions.[3]
2. Containerization and Labeling:
-
Place the waste into a suitable, leak-proof, and tightly sealed container. Original containers are acceptable if they can be securely closed.[3]
-
Clearly label the container as "Hazardous Waste" and identify the contents as "this compound Waste."[3] Include concentration and quantity estimates where applicable.
3. Storage:
-
Store the sealed container in a designated, secure waste accumulation area.
-
Keep the storage area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Consultation and Professional Disposal:
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal.[3]
-
Arrange for the collection and disposal of the hazardous waste through the certified channels established by your institution.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the area and ensure the area is well-ventilated. Remove all sources of ignition.[3]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. For solid spills, carefully sweep or scoop the material.
-
Collection: Place the contained material into a suitable container for disposal.
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste according to the procedures outlined above.[3]
Quantitative Data and Chemical Properties
While specific quantitative data on the environmental impact of this compound is limited, the following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C15H22O4 | [4] |
| Molecular Weight | 266.33 g/mol | [4] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 387.9±37.0 °C at 760 mmHg | [1] |
| Solubility | No data available in provided search results | |
| Stability | Stable under recommended storage conditions. | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Ecotoxicity | No data available in provided search results | [2] |
Experimental Protocols
Currently, there are no standardized, published experimental protocols for the chemical degradation of this compound for disposal purposes. The primary and recommended method of disposal is through professional hazardous waste management services.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Deoxoartemisinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Deoxoartemisinin, a derivative of Artemisinin. Adherence to these protocols is crucial for minimizing exposure risks and ensuring the integrity of your research.
This compound is classified as a hazardous substance, and proper handling is necessary to mitigate potential health risks. The following sections detail the required personal protective equipment (PPE), step-by-step operational procedures for handling the compound, and a comprehensive disposal plan.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified with the following hazards under the Globally Harmonized System (GHS):
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. Ensure the outer glove extends over the cuff of the lab coat. | Prevents skin contact, which can cause irritation. Double gloving provides an additional layer of protection. |
| Eye and Face Protection | Safety goggles with side-shields are the minimum requirement. A full-face shield is required when there is a risk of splashes or aerosol generation. | Protects the mucous membranes of the eyes and face from accidental exposure to this compound powder or solutions.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is recommended. For larger quantities or potential for aerosolization, a full-face respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling this compound particles, which can cause respiratory irritation.[1] |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is recommended. | Provides a barrier against contamination of personal clothing and skin. |
Operational Plan: Handling this compound in a Laboratory Setting
This section provides a step-by-step protocol for the safe handling of this compound powder when preparing a stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Decontaminate the work surface of the fume hood before and after handling.
-
-
Weighing the Compound:
-
To avoid generating dust, carefully weigh the required amount of this compound powder on a tared weigh paper or in a suitable container within the fume hood.
-
Use anti-static weigh paper if available.
-
Close the primary container of this compound immediately after weighing.
-
-
Dissolution:
-
Place the weigh paper or container with the weighed this compound into a secondary container (e.g., a beaker or flask) that will be used for preparing the solution.
-
Slowly add the desired solvent to the secondary container, directing the stream to the sides of the container to avoid splashing the powder.
-
Gently swirl or stir the mixture until the this compound is completely dissolved. Avoid vigorous agitation that could create aerosols.
-
-
Transfer:
-
If necessary, transfer the prepared solution to the experimental setup using appropriate, clearly labeled glassware.
-
Conduct all transfers within the chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used in the handling process.
-
Properly dispose of all contaminated materials, including weigh paper, pipette tips, and gloves, as hazardous waste according to the disposal plan outlined below.
-
Wash hands thoroughly after removing PPE.
-
Caption: Workflow for the safe preparation of a this compound solution.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
All this compound waste, including unused product, contaminated labware (e.g., pipette tips, centrifuge tubes), and contaminated PPE, must be segregated from other laboratory waste streams.
-
-
Containerization:
-
Collect all solid and liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the waste being collected.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By adhering to these safety protocols and operational plans, you can create a secure working environment for handling this compound, ensuring both personal safety and the integrity of your scientific research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
